Product packaging for 1,3-Diolein(Cat. No.:CAS No. 2465-32-9)

1,3-Diolein

カタログ番号: B152344
CAS番号: 2465-32-9
分子量: 621.0 g/mol
InChIキー: DRAWQKGUORNASA-CLFAGFIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1,3-dioleoylglycerol is a 1,3-diglyceride with both acyl groups specified as oleoyl. It is a 1,3-diglyceride, a dioleoylglycerol and a diacylglycerol (18:1/0:0/18:1). It is functionally related to an oleic acid.
1,3-Diolein has been reported in Sciadopitys verticillata and Brucea javanica with data available.
RN refers to (cis)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H72O5 B152344 1,3-Diolein CAS No. 2465-32-9

特性

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAWQKGUORNASA-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030990
Record name 1,3-Diolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:1n9/0:0/18:1n9)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2465-32-9, 25637-84-7
Record name 1,3-Diolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Diolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioleic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxy-1,3-propanediyl dioleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,3-DIOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7S0XX7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diolein: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1,3-Diolein. The information is curated for researchers, scientists, and professionals in drug development who are interested in the multifaceted roles of this diacylglycerol. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its analysis, and visualizes its primary signaling pathway.

Core Physical and Chemical Properties

This compound, also known as 1,3-di(cis-9-octadecenoyl)glycerol, is a diacylglycerol containing two oleic acid chains at the sn-1 and sn-3 positions of a glycerol backbone. Its physical and chemical characteristics are fundamental to its biological functions and applications in various research fields.

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical and chemical properties of this compound. It is important to note that some values may vary slightly across different sources due to variations in measurement conditions and purity.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₉H₇₂O₅[1][2]
Molecular Weight 620.99 g/mol [1][2]
Appearance Yellow, clear oily liquid[3]
Melting Point 12 °C to 21.5 °C
Boiling Point ~581.86 °C to 678.3 °C at 760 mmHg (estimates)
Density ~0.917 to 0.934 g/cm³
Refractive Index ~1.477 to 1.480
Flash Point 17 °C to 189.2 °C

Table 2: Solubility and Storage of this compound

PropertyDetailsSource(s)
Solubility Soluble in chloroform, ether, hydrocarbon solvents, ethanol (~10 mg/ml), and dimethylformamide (~10 mg/ml). Sparingly soluble in aqueous buffers.
Storage Temperature -20°C for long-term stability.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high selectivity and milder reaction conditions, which are particularly advantageous for producing specific isomers like this compound.

Enzymatic Synthesis via Esterification

A common and sustainable method for synthesizing this compound is the enzymatic esterification of glycerol with oleic acid, often catalyzed by a 1,3-regiospecific lipase.

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reactants and Catalyst:

    • Glycerol

    • Oleic Acid (molar ratio of oleic acid to glycerol is a key parameter to optimize, often around 2:1 to 2.8:1)

    • Immobilized 1,3-regiospecific lipase (e.g., from Penicillium expansum or Rhizomucor miehei)

  • Reaction Setup:

    • The reaction is typically carried out in a solvent-free system or in an organic solvent like tert-butanol.

    • The reactants and the immobilized lipase are combined in a reaction vessel.

    • The mixture is incubated at a controlled temperature (e.g., 40-55°C) with constant agitation.

  • Water Removal:

    • Water is a byproduct of the esterification reaction and its removal drives the reaction towards product formation. This can be achieved by adding molecular sieves (e.g., 4 Å) to the reaction mixture or by performing the reaction under vacuum.

  • Monitoring and Purification:

    • The reaction progress is monitored by analyzing aliquots of the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Upon completion, the immobilized enzyme is removed by filtration.

    • The product, this compound, is then purified from the remaining reactants and byproducts (monoolein, triolein) using techniques like column chromatography.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for research and quality control. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of diacylglycerol isomers.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase for separating diacylglycerols is 100% acetonitrile, run under isocratic conditions.

  • Detection: UV detection at a low wavelength, such as 205 nm, is often employed as diacylglycerols lack a strong chromophore. Alternatively, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be used for universal detection.

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent like isopropanol or the mobile phase.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with a certified this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, often after derivatization to increase its volatility.

Experimental Protocol: GC-MS Analysis

  • Derivatization (Silylation):

    • The hydroxyl group of this compound is derivatized to a trimethylsilyl (TMS) ether to make the molecule more volatile.

    • A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • The sample is dissolved in a suitable solvent (e.g., pyridine) and reacted with the silylating agent at an elevated temperature (e.g., 60-80°C).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the components, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized this compound.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. Key signals include those from the glycerol backbone, the double bonds in the oleic acid chains, and the aliphatic protons.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. This can be used to confirm the presence of the ester carbonyl groups, the olefinic carbons, and the carbons of the glycerol backbone, helping to distinguish between 1,3- and 1,2-diacylglycerol isomers.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further elucidate the structure and confirm assignments by showing correlations between protons and between protons and carbons.

Biological Activity and Signaling Pathways

This compound is a biologically active lipid that plays a significant role as a second messenger in various cellular signaling pathways. Its primary and most well-characterized role is the activation of Protein Kinase C (PKC).

Activation of Protein Kinase C (PKC)

Diacylglycerols, including this compound, are key activators of conventional and novel isoforms of PKC. The activation of PKC is a critical event in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.

Signaling Pathway: PKC Activation by this compound

The following diagram illustrates the canonical pathway for the activation of Protein Kinase C by diacylglycerols like this compound. This process is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of membrane phospholipids.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive_mem Inactive PKC DAG->PKC_inactive_mem binds and activates PKC_active Active PKC Downstream Downstream Targets (e.g., transcription factors, enzymes) PKC_active->Downstream phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ligand Extracellular Signal (e.g., Hormone, Growth Factor) Ligand->Receptor Ca2 Ca²⁺ ER->Ca2 releases PKC_inactive_cyto Inactive PKC Ca2->PKC_inactive_cyto binds to PKC_inactive_cyto->PKC_inactive_mem translocates to membrane Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response leads to

Caption: PKC activation by this compound.

Role in Cancer

The role of diacylglycerols and the PKC pathway in cancer is complex and context-dependent. Aberrant activation of PKC isoforms has been implicated in tumor promotion and progression. However, some studies suggest that certain diacylglycerols or their analogs could have therapeutic potential by modulating specific signaling pathways that lead to cell cycle arrest or apoptosis in cancer cells. The ability of molecules like this compound to influence the lipid composition and structure of cell membranes is an area of active research for developing novel anticancer strategies, often referred to as "membrane-lipid therapy".

Logical Relationship: this compound in Cellular Signaling

The following diagram illustrates the central role of this compound in linking extracellular signals to intracellular responses through the activation of PKC.

Diolein_Signaling_Role Extracellular_Signal Extracellular Signal Receptor_Activation Receptor Activation Extracellular_Signal->Receptor_Activation PLC_Activation PLC Activation Receptor_Activation->PLC_Activation PIP2_Hydrolysis PIP2 Hydrolysis PLC_Activation->PIP2_Hydrolysis Diolein_Production This compound Production PIP2_Hydrolysis->Diolein_Production PKC_Activation PKC Activation Diolein_Production->PKC_Activation Downstream_Signaling Downstream Signaling Cascades PKC_Activation->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Role of this compound in signaling.

Conclusion

This compound is a key lipid molecule with well-defined physical and chemical properties that underpin its significant biological roles. As a potent activator of Protein Kinase C, it is a central player in a wide array of cellular signaling pathways. A thorough understanding of its synthesis, analytical characterization, and biological functions is essential for researchers in lipidomics, cell biology, and drug development. The methodologies and pathway visualizations provided in this guide serve as a foundational resource for further investigation into the complex and vital functions of this compound.

References

The Biological Role of 1,3-Dioleoylglycerol in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioleoylglycerol (1,3-DOG) is a diacylglycerol (DAG) isomer composed of a glycerol backbone with oleic acid moieties esterified at the sn-1 and sn-3 positions. As an intermediate in lipid metabolism and a structural component of cellular lipids, its role extends into the realm of cell signaling. Unlike its well-studied isomer, sn-1,2-diacylglycerol, which is a potent second messenger, 1,3-DOG exhibits distinct biochemical properties and a more nuanced role in cellular processes. This technical guide provides an in-depth examination of the synthesis, metabolism, and biological functions of 1,3-Dioleoylglycerol, with a focus on its interaction with key signaling pathways, particularly its modest activation of Protein Kinase C (PKC). Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in lipid biology and drug development.

Introduction to 1,3-Dioleoylglycerol

Diacylglycerols are a class of glycerolipids that play a central role in a multitude of cellular functions, acting as metabolic intermediates for the synthesis of triacylglycerols (TAGs) and phospholipids, as well as critical second messengers in signal transduction.[1][2] DAGs exist as different stereo/regioisomers, with the sn-1,2 and sn-1,3 forms being the most common. 1,3-Dioleoylglycerol, also known as 1,3-Diolein, is a specific sn-1,3-DAG where both fatty acyl chains are the monounsaturated omega-9 fatty acid, oleic acid.[3] While the sn-1,2 isomer is the canonical activator of Protein Kinase C (PKC), the sn-1,3 isomer is generally considered to be biologically less active in this signaling context.[4] However, its presence as a metabolic intermediate and its potential for low-level signaling modulation make it a molecule of interest.

Synthesis and Metabolism of 1,3-Dioleoylglycerol

The cellular pool of 1,3-DOG is primarily governed by the pathways of triacylglycerol and phospholipid metabolism. It is not typically generated as a primary signaling molecule but rather as an intermediate.

Synthesis:

  • Lipolysis of Triacylglycerols: The primary route for 1,3-DOG formation is through the incomplete hydrolysis of triacylglycerols by lipases. For instance, hormone-sensitive lipase or adipose triglyceride lipase can hydrolyze TAGs, leading to the formation of DAGs, including the 1,3-isomer.

  • Glycerol Acylation: 1,3-DOG can be synthesized via the esterification of glycerol with oleic acid. This process can be catalyzed by certain lipases, often used in chemoenzymatic synthesis methods.[5] For example, Novozym 435 lipase can be used to synthesize this compound from glycerol and vinyl oleate in a solvent-free system.

Metabolic Fate:

  • Acylation to Triacylglycerol: 1,3-DOG can be acylated by acyl-CoA:diacylglycerol acyltransferase (DGAT) to form triacylglycerol, completing the final step of TAG synthesis.

  • Hydrolysis: It can be further hydrolyzed by lipases to yield monoacylglycerol and free oleic acid.

  • Isomerization: Although less common, isomerization to the more biologically active sn-1,2-DAG can occur, potentially altering the signaling landscape of the cell.

The metabolic pathways highlight that 1,3-DOG is a key node in lipid homeostasis, linking the storage and breakdown of neutral lipids.

TAG Triacylglycerol (TAG) DOG13 1,3-Dioleoylglycerol TAG->DOG13 Lipases (e.g., HSL, ATGL) DOG13->TAG DGAT MAG monooleoylglycerol DOG13->MAG Lipases DOG12 1,2-Dioleoylglycerol DOG13->DOG12 Glycerol Glycerol MAG->Glycerol Monoacylglycerol Lipase Glycerol->DOG13 Acyltransferases OA Oleic Acid OA->DOG13 PL Phospholipids DOG12->PL Choline/Ethanolamine phosphotransferase PA Phosphatidic Acid PA->DOG12 Lipins (PAP)

Caption: Metabolic pathways involving 1,3-Dioleoylglycerol.

Biological Role in Cellular Signaling

The most characterized biological function of diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. However, this activation is stereospecific, with sn-1,2-DAGs being the potent activators.

Activation of Protein Kinase C (PKC)

PKC isoforms are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. They are broadly classified into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both cPKCs and nPKCs possess a C1 domain that binds DAG, leading to their activation.

Studies have shown that 1,3-Dioleoylglycerol is a weak activator of PKC. It is significantly less effective than the sn-1,2 isomer. This reduced potency is attributed to the different spatial orientation of the acyl chains, which affects the molecule's ability to induce the necessary conformational change in the C1 domain of PKC for activation. The activation process for canonical sn-1,2-DAG involves increasing the affinity of PKC for the cell membrane, where it can then phosphorylate its substrates. While 1,3-DOG can participate in this process, it does so with much lower efficiency.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Lipid Droplets PLC Phospholipase C (PLC) PIP2 PIP2 DAG12 sn-1,2-DAG PIP2->DAG12 Hydrolysis PKC_active Active PKC DAG12->PKC_active Potent Activation Downstream Downstream Targets (e.g., MARCKS) PKC_active->Downstream Phosphorylation PKC_inactive Inactive PKC PKC_inactive->PKC_active TAG_hydrolysis TAG Hydrolysis DAG13 sn-1,3-DOG TAG_hydrolysis->DAG13 DAG13->PKC_active Weak Activation

Caption: Differential activation of PKC by DAG isomers.

Quantitative Data

The available quantitative data on the direct cellular effects of 1,3-Dioleoylglycerol is limited compared to its 1,2-isomer. The primary reported activity relates to its effect on PKC.

ParameterValueCell/System TypeReference
PKC Activation ~30% activation at 50 µMIn vitro assay
PKC Binding 1 mol% diolein increases PKC apparent binding constant by ~500xPC/PS membrane vesicles

Note: The study on PKC binding used "diolein," which is often a mixture of isomers, but it demonstrates the general capacity of dioleoylglycerols to enhance membrane association of PKC.

Experimental Protocols

Protocol for Lipidomics Analysis of 1,3-Dioleoylglycerol

This protocol outlines a standard procedure for the extraction and quantification of 1,3-DOG from cultured cells or tissues using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Harvest cells (e.g., 1-5 million) and wash with ice-cold PBS.
  • For tissues, homogenize a known weight (e.g., 20-50 mg) in PBS on ice.
  • Add an internal standard (e.g., a deuterated or odd-chain DAG) to the sample for accurate quantification.

2. Lipid Extraction (Modified Bligh & Dyer Method):

  • To the sample, add a 2:1 (v/v) mixture of chloroform:methanol.
  • Vortex vigorously for 2 minutes.
  • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
  • Vortex again and centrifuge at 1,000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen gas.

3. LC-MS Analysis:

  • Resuspend the dried lipid extract in a suitable solvent (e.g., 9:1 methanol:chloroform).
  • Inject the sample onto a reverse-phase C18 column for chromatographic separation.
  • Use a gradient elution with solvents such as water/acetonitrile/isopropanol with ammonium formate.
  • Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).
  • Identify 1,3-Dioleoylglycerol based on its specific precursor ion m/z and characteristic fragmentation pattern (e.g., neutral loss of an oleic acid chain).
  • Quantify by comparing the peak area to that of the internal standard.

s0 [label="Cell/Tissue Sample"]; s1 [label="Add Internal Standard"]; s2 [label="Lipid Extraction\n(Bligh & Dyer)"]; s3 [label="Phase Separation\n(Centrifugation)"]; s4 [label="Collect Organic Phase"]; s5 [label="Dry Down (Nitrogen)"]; s6 [label="Resuspend in Solvent"]; s7 [label="LC-MS Analysis"]; s8 [label="Data Processing &\nQuantification"];

s0 -> s1 -> s2 -> s3 -> s4 -> s5 -> s6 -> s7 -> s8; }

Caption: Workflow for Lipidomics Analysis of 1,3-DOG.

Protocol for In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the activity of purified PKC in the presence of 1,3-Dioleoylglycerol.

1. Preparation of Lipid Vesicles:

  • In a glass tube, combine phosphatidylserine (PS) and 1,3-Dioleoylglycerol in chloroform at the desired molar ratio (e.g., 4:1 PS:DOG).
  • Dry the lipid mixture under nitrogen gas to form a thin film.
  • Resuspend the film in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles.

2. Kinase Reaction:

  • Prepare a reaction mixture in a microfuge tube containing:
  • PKC assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂).
  • The prepared lipid vesicles.
  • Purified, recombinant PKC enzyme.
  • A specific PKC substrate (e.g., myelin basic protein fragment).
  • [γ-³²P]ATP (to provide a radioactive phosphate for transfer).
  • Initiate the reaction by adding the ATP.
  • Incubate at 30°C for a specified time (e.g., 10-20 minutes).

3. Termination and Detection:

  • Stop the reaction by adding an equal volume of a quench buffer containing EDTA.
  • Spot a portion of the reaction mixture onto phosphocellulose paper.
  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
  • Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.
  • Calculate PKC activity based on the amount of ³²P incorporated into the substrate per unit time.

s0 [label="Prepare Lipid Vesicles\n(PS + 1,3-DOG)"]; s1 [label="Assemble Kinase Reaction\n(Buffer, PKC, Substrate)"]; s2 [label="Initiate with [γ-³²P]ATP"]; s3 [label="Incubate at 30°C"]; s4 [label="Stop Reaction (EDTA)"]; s5 [label="Spot on P81 Paper"]; s6 [label="Wash Paper"]; s7 [label="Scintillation Counting"]; s8 [label="Calculate Activity"];

s0 -> s1 -> s2 -> s3 -> s4 -> s5 -> s6 -> s7 -> s8; } Caption: Workflow for an in vitro PKC Activity Assay.

Conclusion and Future Directions

1,3-Dioleoylglycerol occupies a distinct position in cellular lipid biology. Primarily an intermediate in the metabolic flux of neutral lipids, its role as a signaling molecule is subtle and significantly less pronounced than its sn-1,2 isomer. The key takeaway is its function as a weak activator of Protein Kinase C. This property suggests that fluctuations in its concentration, driven by metabolic state, could contribute to a basal level of PKC signaling or modulate the cellular response to more potent stimuli.

For drug development professionals, 1,3-DOG itself is unlikely to be a direct target. However, the enzymes that regulate its synthesis and degradation (lipases, acyltransferases) are potential targets for modulating cellular lipid composition and, consequently, downstream signaling events. Future research should focus on developing more sensitive lipidomics techniques to accurately measure the subcellular concentrations and dynamics of 1,3-DOG, distinguishing it from other DAG isomers. Elucidating whether specific enzymes or cellular conditions favor its production could reveal currently unknown biological roles beyond its interaction with PKC.

References

1,3-Diolein: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Diolein, a significant diacylglycerol found across various natural sources. The document details its presence in plants, fungi, and edible oils, presenting available quantitative data for comparative analysis. Furthermore, it outlines the experimental protocols for the extraction and quantification of this compound and explores its crucial role in cellular signaling pathways.

Natural Occurrence of this compound

This compound, a diacylglycerol with oleic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone, is a naturally occurring lipid. Its presence has been identified in a range of biological systems, from plants and fungi to various edible oils, where it exists as a minor component alongside triacylglycerols.

Plant Sources

Scientific literature has reported the presence of this compound in specific plant species. Notably, it has been identified in the Japanese umbrella pine (Sciadopitys verticillata) and the Java brucea (Brucea javanica)[1]. While the presence in these plants is documented, specific quantitative data on the concentration of this compound remains limited in publicly available research. The oil from Brucea javanica seeds is known to be rich in oleic acid, a key precursor for this compound biosynthesis[2].

Fungal Sources

Among fungi, this compound has been isolated from the fly agaric mushroom, Amanita muscaria. In this species, it is suggested to function as an insect-attracting compound. However, quantitative analysis of the lipid profile of Amanita muscaria with a specific focus on this compound concentration is not extensively documented, with most research focusing on its toxic and psychoactive constituents[1][3][4].

Edible Oils

This compound is a common, albeit minor, constituent of many edible vegetable oils. Its concentration can vary depending on the oil source, processing, and storage conditions. Diacylglycerols, in general, are present in crude vegetable oils and their content can be indicative of oil quality. In fresh, high-quality oils, the 1,2-isomer of diacylglycerol tends to be more prevalent, while the more stable 1,3-isomer can become more abundant with processing and storage. It is estimated that approximately 70% of the diacylglycerol content in edible oils is in the 1,3-diacylglycerol form.

Quantitative Data on 1,3-Diacylglycerol Content in Edible Oils

The following table summarizes the typical content of total diacylglycerols (DAGs) in common edible oils. It is important to note that 1,3-diacylglycerols constitute a significant portion of this total DAG content.

Oil SourceTotal Diacylglycerol (DAG) Content (%)Predominant FormReference(s)
Palm Oil2 - 61,3-diacylglycerol
Soybean Oil~0.921,3-diacylglycerol
Sunflower Oil~2.231,3-diacylglycerol
Olive OilVaries (data often presented as a ratio of 1,2- to 1,3-DAGs)1,3-diacylglycerol increases with age and processing

Note: The content of diacylglycerols can be significantly increased through enzymatic processes for the production of functional oils. For instance, the diacylglycerol content in soybean oil has been enzymatically increased to 66.76%, with 1,3-diacylglycerol accounting for 62.62% of that. Similarly, palm oil's DAG content can be enriched to 34-45%, and sunflower oil's to 59.75%.

Experimental Protocols

The accurate extraction and quantification of this compound from natural sources are critical for research and quality control. The following sections outline a general workflow and specific methodologies.

Experimental Workflow for this compound Analysis

experimental_workflow sample Natural Source (e.g., Plant Seeds, Fungal Fruiting Body, Vegetable Oil) extraction Lipid Extraction sample->extraction Homogenization separation Separation of Lipid Classes extraction->separation Crude Lipid Extract quantification Quantification of this compound separation->quantification Diacylglycerol Fraction analysis Data Analysis quantification->analysis

Figure 1: General experimental workflow for the analysis of this compound.

Detailed Methodologies

3.2.1. Lipid Extraction from Plant and Fungal Tissues

A modified Folch or Bligh-Dyer method is commonly employed for the total lipid extraction from plant and fungal materials.

  • Sample Preparation: The plant or fungal tissue is first lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: A common solvent system is a mixture of chloroform and methanol (2:1, v/v). The powdered sample is homogenized with the solvent mixture.

  • Phase Separation: After homogenization, a salt solution (e.g., 0.9% NaCl) is added to induce phase separation. The mixture is centrifuged, resulting in a lower chloroform phase containing the lipids, an upper aqueous phase, and a solid pellet of tissue debris.

  • Lipid Recovery: The lower chloroform phase is carefully collected, and the solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.

3.2.2. Separation and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic elution with 100% acetonitrile is often effective for separating diacylglycerol isomers.

    • Detection: A UV detector set at a low wavelength (e.g., 205 nm) can be used for detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides a more universal response for lipids.

    • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using a certified this compound standard.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID):

    • Derivatization: Diacylglycerols are non-volatile and require derivatization before GC analysis. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

    • Column: A high-temperature capillary column, such as one with a 65% phenyl methylpolysiloxane stationary phase (e.g., Rxi-65TG), is suitable for separating glycerides.

    • Temperature Program: A temperature gradient is used to elute the different glycerides based on their boiling points.

    • Quantification: Similar to HPLC, quantification is performed using a calibration curve from a derivatized this compound standard.

Biological Role and Signaling Pathways

Diacylglycerols, including this compound, are pivotal second messengers in a multitude of cellular signaling cascades. While the sn-1,2-diacylglycerol isomer is the direct product of phospholipase C (PLC) activity and the primary activator of Protein Kinase C (PKC), 1,3-diacylglycerol can also influence cellular processes, often following its conversion to other signaling molecules or by affecting membrane properties.

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The canonical signaling pathway involving diacylglycerol is the activation of Protein Kinase C (PKC). This pathway is initiated by the activation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC into inositol trisphosphate (IP3) and sn-1,2-diacylglycerol.

pkc_activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag sn-1,2-Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc_inactive Inactive PKC pkc_active Active PKC pkc_inactive->pkc_active translocates to membrane & binds to DAG cellular_response Phosphorylation of Target Proteins & Cellular Response pkc_active->cellular_response catalyzes er Endoplasmic Reticulum ip3->er binds to receptor on ca2 Ca²⁺ er->ca2 releases ca2->pkc_inactive binds to ligand Extracellular Signal (e.g., Hormone, Growth Factor) ligand->receptor

Figure 2: Activation of the Protein Kinase C (PKC) signaling pathway by diacylglycerol.

Active PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as cell proliferation, differentiation, apoptosis, and inflammation.

Metabolism and Further Signaling of Diacylglycerol

Diacylglycerols are tightly regulated within the cell and can be metabolized to generate other important signaling molecules. A key metabolic route is the phosphorylation of DAG by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another lipid second messenger.

dag_metabolism dag Diacylglycerol (DAG) pkc Protein Kinase C (PKC) Activation dag->pkc activates dgk Diacylglycerol Kinase (DGK) dag->dgk is phosphorylated by pa Phosphatidic Acid (PA) dgk->pa pa_signaling Downstream PA Signaling (e.g., mTOR activation) pa->pa_signaling

Figure 3: Metabolic fate of diacylglycerol and its role in generating phosphatidic acid.

This conversion terminates DAG-mediated PKC signaling while initiating PA-dependent signaling pathways, which are involved in processes like cell proliferation and vesicle trafficking. This interplay between DAG and PA levels, regulated by DGKs, is crucial for maintaining cellular homeostasis.

Conclusion

This compound is a naturally occurring diacylglycerol with a widespread distribution in the plant and fungal kingdoms, as well as in commercially important edible oils. While quantitative data for some sources remain to be fully elucidated, its presence in edible oils is well-established and can be modulated through processing. The experimental protocols for its analysis are robust, relying on established chromatographic techniques. The biological significance of diacylglycerols, including this compound, is profound, primarily through their role as second messengers in critical signaling pathways that regulate a vast array of cellular functions. This technical guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields, highlighting the importance of this compound in both natural product chemistry and cellular biology.

References

A Technical Guide to 1,3-Diolein: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Diolein, a key diacylglycerol molecule. It covers its fundamental physicochemical properties, its significant role in cellular signaling, and detailed experimental protocols for its application in research and development. This document is intended to be a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Properties of this compound

This compound, also known as 1,3-di(cis-9-octadecenoyl)glycerol, is a diglyceride of significant interest in various scientific disciplines. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
CAS Number 2465-32-9[1][2][3][4]
Molecular Weight 620.99 g/mol
Molecular Formula C39H72O5
Synonyms 1,3-Di(cis-9-octadecenoyl)glycerol, 1,3-Dioleoylglycerol, Glycerol 1,3-dioleate
Physical Form Liquid
Purity ≥99% (GC)

The Role of this compound in Cellular Signaling: The Protein Kinase C Pathway

This compound is a crucial second messenger in cellular signaling, primarily known for its role in the activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is a multi-step process that is dependent on the presence of calcium ions, phospholipids like phosphatidylserine, and diacylglycerols such as this compound.

The signaling cascade is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This rise in calcium facilitates the translocation of PKC to the cell membrane. At the membrane, this compound, in concert with phosphatidylserine, allosterically activates PKC, enabling it to phosphorylate its downstream target proteins and propagate the cellular response.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis This compound This compound PIP2->this compound generates IP3 IP3 PIP2->IP3 generates PKC_active PKC (active) This compound->PKC_active 6. Activation PKC_inactive PKC (inactive) PKC_inactive->PKC_active Downstream Targets Downstream Targets PKC_active->Downstream Targets 7. Phosphorylation Ca2+ Ca2+ IP3->Ca2+ 4. Ca2+ release Ca2+->PKC_inactive 5. Translocation to membrane Cellular Response Cellular Response Downstream Targets->Cellular Response leads to

Figure 1: this compound mediated activation of Protein Kinase C.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for measuring the activity of PKC, where this compound is a key component of the lipid activator.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide

  • This compound

  • Phosphatidylserine (PS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Lipid Activator:

    • In a glass tube, combine this compound and phosphatidylserine in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to create lipid vesicles. This is your lipid activator solution.

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay buffer

      • PKC substrate peptide

      • Lipid activator

      • Purified PKC enzyme

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stopping the Reaction and Measuring Radioactivity:

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Perform a final wash with acetone.

    • Place the dried P81 paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the PKC activity.

Preparation of this compound-Containing Liposomes for Drug Delivery

This protocol describes the preparation of liposomes incorporating this compound, which can be used for the encapsulation and delivery of therapeutic agents. The thin-film hydration method is a widely used technique for this purpose.

Materials:

  • This compound

  • Primary phospholipid (e.g., phosphatidylcholine)

  • Cholesterol (optional, for membrane stability)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, the primary phospholipid, and cholesterol in the organic solvent in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask.

    • The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipids and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

Liposome Preparation Workflow cluster_workflow Thin-Film Hydration Method for Liposome Preparation Start Start Dissolve_Lipids 1. Dissolve this compound, phospholipids, and drug in organic solvent Start->Dissolve_Lipids Evaporation 2. Evaporate solvent to form a thin lipid film Dissolve_Lipids->Evaporation Hydration 3. Hydrate film with aqueous buffer Evaporation->Hydration MLV_Formation Multilamellar Vesicles (MLVs) formed Hydration->MLV_Formation Size_Reduction 4. Size Reduction (Sonication/Extrusion) MLV_Formation->Size_Reduction SUV_Formation Small Unilamellar Vesicles (SUVs) formed Size_Reduction->SUV_Formation Purification 5. Purify to remove unencapsulated drug SUV_Formation->Purification Final_Product Final Liposome Formulation Purification->Final_Product End End Final_Product->End

Figure 2: Experimental workflow for preparing this compound-containing liposomes.

Application in Drug Development

The unique properties of this compound make it a valuable tool in drug development. Its role as a PKC activator is of particular interest for screening and characterizing compounds that modulate this important signaling pathway. Furthermore, its incorporation into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, can enhance the solubility, stability, and bioavailability of therapeutic agents. The use of 1,3-dioleoylglycerol has also been noted in the synthesis of amphiphilic gadolinium complexes intended for use as MRI contrast agents, highlighting its versatility in advanced pharmaceutical formulations.

References

A Comprehensive Technical Guide to 1,3-Diolein: Synonyms, Properties, Synthesis, and Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 1,3-Diolein, a significant diacylglycerol involved in various biochemical processes. This document serves as a core reference, detailing its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its crucial role in cell signaling pathways.

Nomenclature and Synonyms of this compound

In scientific literature, this compound is referred to by a multitude of synonyms. A clear understanding of this nomenclature is essential for accurate literature searches and unambiguous scientific communication. The following table summarizes the most common synonyms and identifiers for this compound.

Identifier Type Identifier Source
Common Name This compoundMultiple Sources
Systematic Name 1,3-DioleoylglycerolPubChem[1]
IUPAC Name [2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoatePubChem[1]
CAS Number 2465-32-9ChemicalBook[2], Cayman Chemical[3]
25637-84-7LookChem[4]
Abbreviation DG(18:1/0:0/18:1)Cayman Chemical
Other Synonyms Glycerol 1,3-dioleatePubChem
Glyceryl 1,3-dioleate
1,3-Di(cis-9-octadecenoyl)glycerol
2-Hydroxy-1,3-propanediyl dioleate
(Z,Z)-1,3-Dioctadecenoyl glycerol
9-Octadecenoic acid (Z)-, 2-hydroxy-1,3-propanediyl ester

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and analysis.

Property Value Source
Molecular Formula C₃₉H₇₂O₅PubChem, Cayman Chemical
Molecular Weight 621.0 g/mol PubChem, Cayman Chemical
Appearance White to off-white soft solid or liquidLookChem
Melting Point 12 °CLookChem
Boiling Point 678.3 °C at 760 mmHgLookChem
Density 0.917 - 0.934 g/cm³ChemicalBook, LookChem
Refractive Index ~1.477 - 1.480ChemicalBook, LookChem
Solubility Soluble in chloroform, DMSO (≥10 mg/ml), and ethanol (≥10 mg/ml).ChemicalBook, Cayman Chemical
Storage Temperature -20°C or 2-8°CChemicalBook, LookChem

Experimental Protocols

Lipase-Catalyzed Synthesis of this compound

This protocol details a common and efficient method for synthesizing this compound using a lipase-catalyzed esterification reaction. This enzymatic approach offers high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Materials:

  • Glycerol

  • Oleic acid

  • Immobilized lipase (e.g., from Penicillium expansum or Lipozyme TL IM)

  • 4 Å molecular sieves (optional, for water removal)

  • Organic solvent (e.g., n-hexane, optional)

  • Shake flask or reaction vessel

  • Rotary shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reactant Preparation: Prepare a reaction mixture containing oleic acid and glycerol. A typical molar ratio of oleic acid to glycerol is 2.5:1.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 15% based on the weight of oleic acid.

  • Solvent and Water Activity (Optional): If a solvent is used, add it to the mixture. The reaction can also be performed in a solvent-free system. To drive the equilibrium towards product formation, water activity can be controlled, for instance, by adding 4 Å molecular sieves.

  • Reaction Incubation: Place the reaction vessel in a rotary shaker and incubate at a controlled temperature, typically between 40°C and 55°C, with constant agitation (e.g., 200 rpm).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals. The samples are then analyzed by HPLC to determine the concentration of this compound.

  • Reaction Termination and Product Purification: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by filtration. The product, this compound, can be purified from the remaining reactants and byproducts using techniques such as column chromatography or molecular distillation. A yield of over 80% with high purity can be achieved.

Protein Kinase C (PKC) Activity Assay

This compound, as a diacylglycerol, is a potent activator of Protein Kinase C (PKC). This protocol outlines a general method to measure the kinase activity of PKC in the presence of this compound.

Materials:

  • Purified Protein Kinase C (PKC)

  • This compound

  • Phosphatidylserine (PS)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for specific assay formats)

  • PKC substrate (e.g., a specific peptide or histone)

  • Kinase assay buffer (containing Mg²⁺, Ca²⁺, and other necessary components)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter (for radioactive assays) or plate reader (for colorimetric or fluorescent assays)

Procedure:

  • Lipid Vesicle Preparation: Prepare lipid vesicles containing phosphatidylserine (PS) and this compound. The lipids are typically dissolved in chloroform, dried under nitrogen, and then resuspended in buffer followed by sonication to form small unilamellar vesicles. A common composition is a 3:1 molar ratio of PC to PS with 1 mol% diolein.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the prepared lipid vesicles, the PKC substrate, and purified PKC enzyme.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The final concentration of ATP and the specific activity of [γ-³²P]ATP should be optimized for the specific experimental setup.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).

  • Separation of Phosphorylated Substrate: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper several times with a suitable buffer (e.g., phosphoric acid) to remove unreacted [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. This radioactivity is directly proportional to the PKC activity. The rate of phosphorylation is often doubled in the presence of 1 mol% diolein.

Role in Signaling Pathways and Visualization

This compound is a key second messenger in various cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The generation of diacylglycerol at the cell membrane, including this compound, is a critical event that leads to the recruitment and activation of PKC.

PKC Activation Pathway:

Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), the enzyme Phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which can be this compound.

  • IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.

  • DAG (this compound) remains in the plasma membrane. The increase in intracellular Ca²⁺ concentration causes PKC to translocate from the cytosol to the plasma membrane. At the membrane, PKC binds to DAG, which, in conjunction with phosphatidylserine, leads to a conformational change in PKC, activating its kinase domain.

Activated PKC then phosphorylates a wide range of downstream target proteins on serine and threonine residues, thereby regulating numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.

Signaling Pathway Diagram

The following diagram, generated using the DOT language, illustrates the activation of Protein Kinase C by this compound.

PKC_Activation_Pathway Receptor Cell Surface Receptor (GPCR, RTK) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG This compound (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_active Active PKC (Membrane) Ca2 Ca²⁺ ER->Ca2 Releases PKC_inactive Inactive PKC (Cytosol) Ca2->PKC_inactive Binds to PKC_inactive->PKC_active Translocates to membrane and binds to DAG Downstream Downstream Targets PKC_active->Downstream Phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response Leads to Experimental_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis protein_assay Protein Quantification lysis->protein_assay western_blot Western Blot for Phospho-PKC Substrates protein_assay->western_blot activity_assay PKC Activity Assay protein_assay->activity_assay data_analysis Data Analysis western_blot->data_analysis activity_assay->data_analysis end Conclusion data_analysis->end

References

The Pivotal Role of 1,3-Diolein in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diolein, a diacylglycerol (DAG) isomer, occupies a critical juncture in lipid metabolism, acting as both a key intermediate in the synthesis of triacylglycerols (TAGs) and as a signaling molecule, primarily through the activation of Protein Kinase C (PKC). Unlike its more extensively studied isomer, 1,2-diolein, the specific functions and metabolic fate of this compound are nuanced and of growing interest in the fields of metabolic research and drug development. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its involvement in signaling pathways, its role as a metabolic substrate, and the experimental protocols used for its study.

Core Functions of this compound in Lipid Metabolism

The functional significance of this compound is twofold: it is a substrate for the final step of triacylglycerol synthesis and a modulator of key signaling cascades.

Substrate for Triacylglycerol Synthesis

This compound serves as a substrate for diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the acylation of a diacylglycerol to form a triacylglycerol. This is the terminal and committed step in the de novo synthesis of TAGs, the primary form of energy storage in eukaryotes. There are two main isoforms of DGAT, DGAT1 and DGAT2, which exhibit different substrate preferences and play distinct roles in lipid homeostasis. While 1,2-diacylglycerols are the canonical substrates for DGAT, this compound can also be utilized, particularly under certain metabolic conditions.

Activator of Protein Kinase C (PKC)

Diacylglycerols are well-established second messengers that activate the PKC family of serine/threonine kinases. Upon binding of DAG, conventional and novel PKC isoforms translocate to the cell membrane, where they are activated and phosphorylate a wide array of downstream target proteins, influencing cellular processes such as proliferation, differentiation, apoptosis, and metabolism. While 1,2-diacylglycerols are generally considered more potent activators of PKC, this compound also possesses the ability to activate these kinases, albeit with different efficacy. For instance, physiological concentrations of 1 mol% diolein have been shown to increase the apparent binding constant of PKC to lipid membranes by 500-fold[1]. The presence of 1 mol% diolein also doubles the rate of phosphorylation by PKC[1].

Signaling Pathways Involving this compound

The primary signaling role of this compound is mediated through the activation of the PKC pathway. The generation of diacylglycerols, including this compound, is often initiated by the hydrolysis of membrane phospholipids by phospholipase C (PLC).

PKC_Activation_by_1_3_Diolein GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG_1_2 1,2-Diolein PIP2->DAG_1_2 DAG_1_3 This compound DAG_1_2->DAG_1_3 Isomerization PKC_active Active PKC (Membrane) DAG_1_3->PKC_active Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocates to membrane Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Figure 1: Simplified signaling pathway of PKC activation by this compound.

Upon activation, PKC can phosphorylate a variety of downstream substrates, including the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). Phosphorylation of MARCKS by PKC causes its translocation from the plasma membrane to the cytosol, which in turn regulates actin cytoskeleton dynamics and cell motility.

Metabolic Fate of this compound

The metabolic fate of this compound is primarily channeled into two pathways: incorporation into triacylglycerols or degradation.

Metabolic_Fate_of_1_3_Diolein DAG_1_3 This compound DGAT Diacylglycerol Acyltransferase (DGAT) DAG_1_3->DGAT DAGL Diacylglycerol Lipase (DAGL) DAG_1_3->DAGL TAG Triacylglycerol (TAG) (Storage) DGAT->TAG Acylation MAG Monoacylglycerol DAGL->MAG Hydrolysis FFA Free Fatty Acid DAGL->FFA Hydrolysis BetaOx β-oxidation (Energy) FFA->BetaOx

Figure 2: Overview of the metabolic fate of this compound.

As a substrate for DGAT, this compound is converted to TAG for storage in lipid droplets. Alternatively, it can be hydrolyzed by diacylglycerol lipase (DAGL) to yield a monoacylglycerol and a free fatty acid, which can then be utilized for energy production through β-oxidation or re-esterified into other lipid species.

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound in lipid metabolism.

Table 1: Effect of Diolein on Protein Kinase C (PKC) Activity

ParameterValueReference
Increase in PKC binding affinity to membranes (with 1 mol% diolein)500-fold[1]
Increase in PKC phosphorylation rate (with 1 mol% diolein)2-fold[1]

Table 2: Comparison of 1,2-Diolein and this compound as PKC Activators

IsomerRelative Activating Capacity (in POPC/POPS vesicles)Reference
1,2-DioleinConsiderably Higher
This compoundLower

Experimental Protocols

A comprehensive understanding of this compound's function necessitates robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from a lipid extract.

Methodology:

  • Lipid Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Extract lipids using a modified Bligh-Dyer method with a mixture of chloroform:methanol:water.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with an isocratic mobile phase of acetonitrile.

    • Detect the lipid species using a UV detector at 205 nm.

    • Quantify this compound by comparing the peak area to a standard curve of known concentrations.

HPLC_Workflow Start Cell Pellet Extraction Lipid Extraction (Bligh-Dyer) Start->Extraction Drying Dry Down (Nitrogen) Extraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Quantification Quantification Detection->Quantification End Results Quantification->End

References

The Role of 1,3-Diolein in Protein Kinase C Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and vesicle trafficking. The activation of conventional and novel PKC isozymes is intricately linked to the generation of the second messenger diacylglycerol (DAG). While the sn-1,2-diacylglycerol isomer is the canonical activator of PKC, the role of the sn-1,3-diacylglycerol (1,3-diolein) isomer is less understood and is often considered a negative control in experimental setups. However, emerging evidence suggests that this compound may have subtle but significant modulatory effects on PKC activity and cellular signaling. This technical guide provides an in-depth exploration of the interaction between this compound and PKC, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the relevant signaling pathways.

Mechanism of PKC Activation by Diacylglycerol

The activation of conventional PKC (cPKC) isoforms (α, βI, βII, γ) and novel PKC (nPKC) isoforms (δ, ε, η, θ) is a multi-step process that involves translocation from the cytosol to the cell membrane. This process is initiated by an increase in intracellular calcium levels (for cPKCs) and the generation of DAG within the membrane.

The regulatory domain of these PKCs contains a C1 domain, which serves as the binding site for DAG. The binding of DAG to the C1 domain induces a conformational change in the PKC molecule, relieving the autoinhibition imposed by a pseudosubstrate region and exposing the catalytic domain for substrate phosphorylation. The affinity of the C1 domain for the membrane is significantly increased in the presence of DAG, effectively anchoring the enzyme to its site of action.

The Role of this compound in PKC Activation

Structurally, this compound differs from the biologically active 1,2-diolein in the position of the acyl chains on the glycerol backbone. This stereoisomeric difference has profound implications for its ability to activate PKC. The C1 domain of PKC exhibits a high degree of stereospecificity for the sn-1,2 configuration of DAG.

While 1,2-diacylglycerols are potent activators of PKC, 1,3-diacylglycerols are generally considered to be weak activators or inactive.[1] However, some studies suggest that this compound may not be entirely inert and could play a role in modulating the membrane environment or interacting with other lipid-binding proteins, thereby indirectly influencing PKC activity. The presence of 1 mol% diolein (a mixture of isomers was used in this study) in liposomes was found to double the rate of phosphorylation by PKC, suggesting a modulatory role.[2][3][4][5]

Quantitative Data on PKC Activation by Diacylglycerol Isomers

The following table summarizes the comparative data on the activation of PKC by 1,2-diolein and this compound. It is important to note that specific EC50 values for this compound are scarce in the literature, reflecting its much lower potency compared to the 1,2-isomer.

Diacylglycerol IsomerPKC IsozymeSystemObservationReference
1,2-Dioleoylglycerol (1,2-DOG)PKCαPOPS/Triton X-100 mixed micellesPotent activator
1,3-Dioleoylglycerol (1,3-DOG)PKCαPOPS/Triton X-100 mixed micellesConsiderably lower activating capacity than 1,2-DOG
1,2-Dioleoylglycerol (1,2-DOG)PKCαPOPC/POPS vesiclesMore effective in promoting PKCα binding to vesicles
1,3-Dioleoylglycerol (1,3-DOG)PKCαPOPC/POPS vesiclesLess effective in promoting PKCα binding to vesicles
1,2-Dioleoylglycerol (1,2-DOG)PKCαPure POPS vesiclesPromoted PKCα binding to membranes
1,3-Dioleoylglycerol (1,3-DOG)PKCαPure POPS vesiclesPromoted PKCα binding to membranes to a similar extent as 1,2-DOG
Diolein (isomer mixture)PKC3:1 PC/PS membraneIncreased the apparent binding constant of PKC by 500 times at 1 mol%
Diolein (isomer mixture)PKC3:1 PC/PS membraneDoubled the rate of phosphorylation at 1 mol%

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring PKC activity in vitro using a radioactive isotope.

Materials:

  • Purified PKC isozyme

  • Lipid vesicles (e.g., Phosphatidylserine (PS) and this compound or 1,2-diolein)

  • PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • [γ-³²P]ATP

  • ATP solution

  • Stopping solution (e.g., 75 mM H3PO4)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and the desired diacylglycerol (this compound or 1,2-diolein) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction tube.

    • Incubate at 30°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.

  • Stop the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

    • Immediately immerse the P81 paper in a beaker of stopping solution (e.g., 0.75% phosphoric acid).

  • Wash and Quantify:

    • Wash the P81 papers several times with the stopping solution to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone and let the papers air dry.

    • Place the dried P81 papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²P incorporated into the substrate based on the specific activity of the ATP.

    • Compare the PKC activity in the presence of this compound to that with 1,2-diolein and a no-diacylglycerol control.

G Experimental Workflow: In Vitro PKC Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification prep_lipids Prepare Lipid Vesicles (PS +/- Diolein) prep_reaction Prepare Kinase Reaction Mix prep_lipids->prep_reaction initiate Initiate Reaction with [γ-³²P]ATP prep_reaction->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Spot on P81 paper) incubate->stop wash Wash P81 Papers stop->wash count Scintillation Counting wash->count analysis Data Analysis count->analysis

In Vitro PKC Activity Assay Workflow

PKC Translocation Assay Using GFP-tagged PKC

This protocol allows for the visualization of PKC translocation from the cytosol to the plasma membrane in living cells upon stimulation.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector encoding a GFP-tagged PKC isozyme

  • Transfection reagent

  • Cell culture medium and supplements

  • Confocal microscope equipped for live-cell imaging

  • This compound and 1,2-diolein (or other PKC activators like Phorbol 12-myristate 13-acetate - PMA)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the GFP-PKC expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • Live-Cell Imaging:

    • Replace the cell culture medium with imaging buffer.

    • Mount the dish on the stage of a confocal microscope.

    • Acquire baseline fluorescence images of the cells, showing the cytosolic distribution of GFP-PKC.

  • Stimulation and Image Acquisition:

    • Add this compound, 1,2-diolein, or another PKC activator to the imaging buffer.

    • Immediately begin acquiring a time-lapse series of images to monitor the translocation of GFP-PKC.

    • Capture images at regular intervals (e.g., every 30 seconds) for a desired duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

    • This can be done by defining regions of interest (ROIs) at the membrane and in the cytosol and measuring the mean fluorescence intensity in these regions for each time point.

    • Compare the extent and kinetics of translocation induced by this compound with that of 1,2-diolein and a vehicle control.

G Experimental Workflow: PKC Translocation Assay cluster_cell_prep Cell Preparation cluster_imaging Live-Cell Imaging culture Culture and Plate Cells transfect Transfect with GFP-PKC Vector culture->transfect baseline Acquire Baseline Fluorescence Images transfect->baseline stimulate Stimulate with Diolein Isomer baseline->stimulate timelapse Acquire Time-Lapse Images stimulate->timelapse analysis Image and Data Analysis timelapse->analysis

PKC Translocation Assay Workflow

Signaling Pathways Involving PKC Activation

PKC acts as a crucial node in numerous signaling pathways, integrating signals from various cell surface receptors and propagating them to downstream effectors. The activation of PKC by diacylglycerol is a key event in these cascades.

G Simplified PKC Signaling Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol (DAG) pip2->dag ca2 Ca²⁺ Release (from ER) ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates (cPKC) substrates Downstream Substrates pkc->substrates Phosphorylates response Cellular Responses (e.g., Gene Expression, Cell Proliferation) substrates->response diolein This compound (Modulator) diolein->pkc Modulates

PKC Signaling Pathway

Pathway Description:

  • Receptor Activation: The pathway is typically initiated by the activation of a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) by an extracellular ligand.

  • PLC Activation: The activated receptor stimulates phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

  • Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: The increase in cytosolic Ca²⁺ and the presence of DAG in the plasma membrane synergistically activate conventional PKC isoforms. Novel PKC isoforms are activated by DAG alone. This compound is depicted as a potential modulator of this step.

  • Downstream Phosphorylation: Activated PKC then phosphorylates a wide range of downstream substrate proteins on serine and threonine residues.

  • Cellular Response: The phosphorylation of these substrates triggers a cascade of events leading to various cellular responses, such as changes in gene expression, cell proliferation, and differentiation.

Conclusion

While this compound is not a potent direct activator of protein kinase C in the same manner as its 1,2-isomer, it should not be considered completely inert. The available evidence suggests a potential modulatory role, possibly through alterations in membrane properties or indirect interactions with the signaling machinery. For researchers in drug development and cell signaling, a nuanced understanding of the effects of different diacylglycerol isomers is crucial for the accurate interpretation of experimental results and the design of specific therapeutic interventions targeting the PKC pathway. Further research is warranted to fully elucidate the subtle yet potentially significant role of this compound in cellular physiology and pathophysiology.

References

The Stereochemical Nuances of 1,3-Diolein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a deep understanding of the stereochemistry of bioactive lipids is paramount. 1,3-Diolein, a key diacylglycerol (DAG), is no exception. Its prochiral nature gives rise to stereoisomers with potentially distinct biological activities, particularly in the realm of cell signaling. This technical guide provides an in-depth exploration of the stereochemistry of this compound, outlines relevant experimental methodologies, and visualizes its role in cellular signaling pathways.

Core Concepts: The Prochiral Nature of this compound

This compound, a diacylglycerol where oleic acid is esterified to the sn-1 and sn-3 positions of the glycerol backbone, is a prochiral molecule. The central carbon atom (C2) of the glycerol moiety is a prochiral center. Although this compound itself, with two identical oleoyl chains, is achiral, the substitution at the C1 and C3 positions creates a plane of symmetry. However, enzymatic or chemical modifications that differentiate the two oleoyl groups or the interaction with chiral molecules like enzymes can lead to stereoisomeric forms.

When the two primary hydroxyl groups of glycerol are esterified with the same fatty acid, the resulting 1,3-diacylglycerol is achiral. However, if the two fatty acids are different, the C2 carbon becomes a chiral center, leading to the existence of enantiomers. In the context of biological systems, where enzymes exhibit high stereospecificity, even symmetrically substituted 1,3-diacylglycerols can be recognized and metabolized in a stereoselective manner.

Quantitative Data on this compound

PropertyValueReference
Molecular Formula C₃₉H₇₂O₅[1]
Molecular Weight 620.99 g/mol [1]
Physical State Liquid[2]
Solubility Soluble in DMSO and Ethanol (≥10 mg/ml)[2]
Purity ≥98%[2]

Experimental Protocols

The synthesis and analysis of this compound stereoisomers require specialized experimental techniques. The following sections outline the general methodologies for enzymatic synthesis and chiral separation.

Enzymatic Synthesis of this compound

Lipase-catalyzed esterification is a common method for the synthesis of 1,3-diacylglycerols due to the regioselectivity of many lipases for the sn-1 and sn-3 positions of glycerol.

Objective: To synthesize this compound with high regioselectivity.

Materials:

  • Glycerol

  • Oleic acid

  • Immobilized lipase (e.g., from Thermomyces lanuginose or Candida antarctica)

  • Organic solvent (optional, solvent-free systems are also common)

  • Molecular sieves (for water removal)

General Procedure:

  • Combine glycerol and oleic acid in a suitable reaction vessel. The molar ratio of glycerol to oleic acid is a critical parameter to optimize.

  • Add the immobilized lipase to the mixture.

  • If a solvent is used, add it to the reaction vessel.

  • Add molecular sieves to remove water produced during the esterification, which drives the reaction towards product formation.

  • The reaction is typically carried out with stirring at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 8-24 hours).

  • Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the immobilized lipase can be removed by filtration.

  • The product, this compound, is then purified from the reaction mixture, often using column chromatography.

Chiral Separation of Diacylglycerol Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating enantiomers of diacylglycerols.

Objective: To resolve the enantiomers of a diacylglycerol mixture.

Materials:

  • Diacylglycerol sample

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel)

  • Mobile phase solvents (typically a mixture of hexane and an alcohol like isopropanol)

General Procedure:

  • Dissolve the diacylglycerol sample in a suitable solvent compatible with the mobile phase.

  • Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thus separation.

  • Detect the separated enantiomers as they elute from the column using a suitable detector.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Visualization of Signaling Pathways

This compound is a well-known activator of Protein Kinase C (PKC), a crucial family of enzymes involved in a multitude of cellular signaling pathways. The binding of diacylglycerol to the C1 domain of PKC induces a conformational change that activates the enzyme.

PKC_Activation_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruitment & Binding PKC_active Active PKC PKC_inactive->PKC_active 6. Conformational Change & Activation Downstream Downstream Signaling PKC_active->Downstream 7. Phosphorylation of Target Proteins Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor 1. Binding Receptor->PLC 2. Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release 4. Binding to ER Receptors

References

Methodological & Application

Enzymatic Synthesis of 1,3-Diolein Using Lipase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 1,3-diolein, a diacylglycerol of significant interest in the pharmaceutical and food industries. This compound serves as a key intermediate in the synthesis of structured lipids and has applications in drug delivery systems.[1] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, which often require harsh reaction conditions.[2][3]

Introduction

This compound is a diacylglycerol molecule where two oleic acid chains are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Its specific isomeric structure is crucial for its functional properties. Lipases, particularly those with sn-1,3 regioselectivity, are ideal biocatalysts for producing this compound with high purity. This document outlines protocols using various commercially available lipases and reaction systems.

Key Principles of Enzymatic Synthesis

The enzymatic synthesis of this compound can be achieved through two primary routes:

  • Esterification of Glycerol: This involves the direct reaction of glycerol with oleic acid. The sn-1,3 specific lipase preferentially catalyzes the esterification at the primary hydroxyl groups of glycerol.

  • Glycerolysis of Triolein or Esterification of Monoolein: This involves the reaction of glycerol with triolein or the esterification of monoolein with oleic acid.

The choice of method depends on the availability of starting materials, desired yield, and downstream processing considerations. Water activity is a critical parameter to control, as excess water can promote hydrolysis, reducing the yield of diolein. In many protocols, molecular sieves are used to remove water produced during the esterification reaction.

Experimental Protocols

This section details two distinct protocols for the enzymatic synthesis of this compound.

Protocol 1: Synthesis in a Solvent-Free System using Immobilized Penicillium expansum Lipase (PEL)

This protocol is adapted from a sustainable process for 1,3-diacylglycerol synthesis.[3]

Materials:

  • Oleic acid

  • Glycerol

  • Immobilized Penicillium expansum lipase (PEL)

  • 4 Å Molecular sieves

  • Hexane

  • Acetone

  • Silica gel for column chromatography

Equipment:

  • Shaking incubator

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 10.0 g of oleic acid and 1.09 g of glycerol.

  • Enzyme and Desiccant Addition: Add 80 U of immobilized PEL and 6.4 g of 4 Å molecular sieves to the mixture.[3]

  • Incubation: Place the reaction vessel in a shaking incubator at 40°C with agitation for 12 hours.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Purification:

    • Dissolve the crude product in hexane.

    • Load the solution onto a silica gel column.

    • Elute with a hexane/acetone gradient to separate this compound from unreacted substrates and byproducts.

    • Collect the fractions containing this compound and remove the solvent using a rotary evaporator.

Protocol 2: Synthesis via Irreversible Acylation in a Solvent-Free System

This protocol utilizes vinyl oleate as an acyl donor for an irreversible reaction, leading to high yields.

Materials:

  • Vinyl oleate

  • Glycerol

  • Immobilized lipase (e.g., Lipozyme RM IM)

  • Solvents for purification (e.g., hexane, diethyl ether)

Procedure:

  • Reactant Preparation: In a reaction vessel, mix vinyl oleate and glycerol at a molar ratio of 2:1 (e.g., 2 mmol vinyl oleate and 1 mmol glycerol).

  • Enzyme Addition: Add 8% (w/w, relative to total reactants) of Lipozyme RM IM to the mixture.

  • Reaction Conditions: Conduct the reaction at 30°C for 8 hours with stirring.

  • Enzyme Deactivation and Removal: After the reaction, the enzyme can be removed by filtration.

  • Purification: The product can be purified by column chromatography to achieve high purity (e.g., 98.2%). The final yield of purified this compound can be around 81.4%.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, allowing for easy comparison of different reaction conditions and outcomes.

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

Lipase SourceSubstratesMolar Ratio (Fatty Acid/Glycerol)Temperature (°C)Reaction Time (h)SystemDiolein Yield (%)This compound Content (%)Reference
Immobilized Penicillium expansum LipaseOleic Acid, GlycerolNot specified4012Solvent-Free82.487.3
Lipozyme RM IMVinyl Oleate, Glycerol2:1308Solvent-Free81.4 (purified)98.2 (purity)
Lipozyme TL IMOleic Acid, Monoolein1.5:145Not specifiedSolvent-basedNot specifiedNot specified
Novozym 435Oleic Acid, Glycerol2.5:160Not specifiedt-butanolNot specified40

Analytical Methods

Accurate quantification of this compound and other reaction components is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique.

HPLC Analysis Protocol:

  • System: A standard HPLC system with a suitable detector (e.g., UV, ELSD, or Charged Aerosol Detector) is used.

  • Column: A cyanopropyl or C18 column is often employed for the separation of diacylglycerol isomers.

  • Mobile Phase: A gradient or isocratic elution with solvents like hexane, isopropanol, acetonitrile, and acetic acid can be used.

  • Sample Preparation: Samples from the reaction mixture are typically centrifuged, and the supernatant is diluted with a suitable solvent before injection.

  • Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.

Visualizations

The following diagrams illustrate the enzymatic reaction and the general experimental workflow.

Enzymatic_Synthesis_of_1_3_Diolein cluster_reactants Reactants cluster_products Products Glycerol Glycerol Lipase sn-1,3 Lipase Glycerol->Lipase OleicAcid Oleic Acid (2 molecules) OleicAcid->Lipase Diolein This compound Water Water (2 molecules) Lipase->Diolein Esterification Lipase->Water

Caption: Enzymatic esterification of glycerol with oleic acid.

Experimental_Workflow Start Start: Reaction Setup (Substrates + Lipase) Incubation Incubation (Controlled Temperature & Agitation) Start->Incubation Separation Enzyme Separation (Filtration/Centrifugation) Incubation->Separation Purification Product Purification (Column Chromatography) Separation->Purification Analysis Analysis (HPLC) Purification->Analysis End End: Purified this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Conclusion

The enzymatic synthesis of this compound offers a robust and specific method for producing this valuable diacylglycerol. The choice of lipase, reaction system (solvent-free or solvent-based), and purification strategy can be tailored to achieve desired yields and purity. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and optimize their own synthesis processes for applications in drug development and other fields.

References

Application Notes and Protocols for 1,3-Diolein Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, separation, and quantification of 1,3-diolein from biological samples. This compound is a diacylglycerol (DAG) isomer that, along with other DAGs, plays a crucial role in cellular signaling. Accurate quantification of specific DAG isomers is essential for understanding their distinct roles in health and disease, and for the development of targeted therapeutics.

Introduction

Diacylglycerols are critical second messengers that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The most well-studied signaling DAG is sn-1,2-diacylglycerol, which is produced at the plasma membrane and activates protein kinase C (PKC) isoforms. This compound, on the other hand, is generally considered to be a metabolic intermediate in the hydrolysis and synthesis of triacylglycerols. However, the precise roles and signaling functions of different DAG isomers are still under investigation, necessitating robust and specific analytical methods to differentiate and quantify them.

This protocol outlines a workflow that begins with a total lipid extraction from biological matrices such as cell cultures or tissues, followed by the specific isolation of the this compound isomer using thin-layer chromatography (TLC), and concluding with quantification by liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation: Lipid Extraction Efficiency

The efficiency of the initial total lipid extraction is critical for the accurate quantification of this compound. The Folch and Bligh & Dyer methods are considered the gold standards for total lipid extraction. Below is a summary of their reported efficiencies.

Extraction MethodSample TypeTypical Total Lipid RecoveryReference
Modified Folch Method Animal Tissues95-99%
Aged BeefHigher than Soxtec method[1]
Bligh & Dyer Method Marine Tissue (<2% lipid)Comparable to Folch[2]
Marine Tissue (>2% lipid)Lower than Folch[2]
Single-Step (Chloroform:Methanol) Green MicroalgaeComparable to Folch[3]

Note: Specific recovery rates for this compound are not widely reported and should be determined empirically by spiking samples with a known amount of a this compound internal standard.

Experimental Protocols

This section details the step-by-step methodology for the extraction and analysis of this compound from biological samples.

Part 1: Total Lipid Extraction (Modified Folch Method)

This protocol is adapted for cultured cells and tissue samples.

Materials:

  • Biological sample (e.g., cell pellet, homogenized tissue)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Sample Preparation:

    • Adherent Cells: Wash cells with ice-cold PBS, then scrape and collect them into a glass centrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet the cells. Discard the supernatant.

    • Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells. Wash the pellet with ice-cold PBS and centrifuge again. Discard the supernatant.

    • Tissue: Weigh the tissue sample (typically 50-100 mg) and homogenize it in a 2:1 (v/v) chloroform:methanol solution (20 volumes of solvent to 1 volume of tissue).

  • Lipid Extraction:

    • To the cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 mL of solvent per gram of wet tissue.

    • For cell pellets, add 3 mL of the 2:1 chloroform:methanol mixture per 10^7 cells and vortex vigorously for 1 minute.

    • Incubate the mixture at room temperature for 15-20 minutes with occasional vortexing.

  • Phase Separation:

    • Add 0.25 volumes of 0.9% NaCl solution to the extract. For example, if you used 3 mL of chloroform:methanol, add 0.75 mL of the salt solution.

    • Vortex the mixture for 1 minute and then centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower chloroform phase, which contains the total lipid extract, into a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage:

    • Resuspend the dried lipid extract in a small, known volume of chloroform and store at -20°C or -80°C under a nitrogen atmosphere until further analysis.

Part 2: Isolation of this compound by Thin-Layer Chromatography (TLC)

This protocol separates diacylglycerol isomers from the total lipid extract.

Materials:

  • Total lipid extract (from Part 1)

  • Silica gel TLC plates (e.g., 20x20 cm)

  • TLC developing tank

  • Mobile phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • This compound standard

  • Visualization reagent (e.g., primuline spray or iodine vapor)

  • UV lamp

  • Scraping tool (e.g., razor blade)

Procedure:

  • Plate Activation: Activate the silica gel TLC plate by heating it in an oven at 100-110°C for 30-60 minutes. Let it cool in a desiccator before use.

  • Sample Application: Spot the resuspended total lipid extract onto the TLC plate in a concentrated band. Also, spot a this compound standard in a separate lane for identification.

  • Chromatographic Development: Place the TLC plate in a developing tank pre-saturated with the hexane:diethyl ether:acetic acid mobile phase. Allow the solvent front to migrate to near the top of the plate.

  • Visualization: Remove the plate from the tank and let it air dry. Visualize the lipid bands by spraying with a primuline solution and viewing under UV light, or by placing it in a chamber with iodine vapor. The this compound band can be identified by comparing its retention factor (Rf) to that of the standard.

  • Scraping and Elution: Scrape the silica gel corresponding to the this compound band into a clean glass tube. Elute the this compound from the silica by adding a small volume of chloroform, vortexing, and then centrifuging to pellet the silica. Collect the chloroform supernatant containing the purified this compound. Repeat the elution step to maximize recovery.

  • Drying: Dry the eluted this compound solution under a stream of nitrogen.

Part 3: Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of this compound. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Isolated this compound sample (from Part 2)

  • This compound internal standard (e.g., deuterated this compound)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phase A: Acetonitrile/Methanol/Acetic Acid

  • Mobile phase B: Water with 0.1% Acetic Acid

  • Solvents for sample resuspension (e.g., methanol or isopropanol)

Procedure:

  • Sample Preparation for LC-MS/MS:

    • Resuspend the dried this compound extract in a known volume of a suitable solvent (e.g., 100 µL of methanol).

    • Add a known concentration of the this compound internal standard to the sample.

    • Transfer the sample to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile phases A and B to separate this compound from other co-eluting species. An example gradient could be starting with a higher percentage of B and gradually increasing the percentage of A.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using ESI. Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native this compound and the internal standard. The exact m/z values will depend on the fatty acid composition of the diolein. For this compound with two oleic acid chains (C18:1), the precursor ion would be [M+NH4]+ or [M+H]+.

  • Data Analysis:

    • Quantify the amount of this compound in the sample by comparing the peak area of the native this compound to the peak area of the internal standard.

    • Generate a standard curve using known concentrations of this compound to determine the absolute concentration in the biological sample.

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerol (DAG) is a crucial second messenger generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The resulting sn-1,2-DAG is a potent activator of several downstream signaling proteins, most notably Protein Kinase C (PKC). While sn-1,2-DAG is the primary signaling isomer, other isomers like this compound are also present in the cell. The diagram below illustrates the general DAG signaling cascade.

DAG_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Diolein This compound DAG->Diolein Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Effectors PKC->Downstream CellularResponse Cellular Responses (Proliferation, etc.) Downstream->CellularResponse Metabolism Metabolic Pathways Diolein->Metabolism

Caption: General Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for this compound Analysis

The following diagram outlines the complete experimental workflow from sample collection to data analysis for the quantification of this compound.

Experimental_Workflow Start Biological Sample (Cells or Tissue) Extraction Total Lipid Extraction (Modified Folch Method) Start->Extraction TLC TLC Separation of Diacylglycerol Isomers Extraction->TLC Elution Scraping and Elution of this compound Band TLC->Elution LCMS_Prep Sample Preparation for LC-MS/MS (add Internal Standard) Elution->LCMS_Prep LCMS LC-MS/MS Analysis (MRM Mode) LCMS_Prep->LCMS Data Data Analysis and Quantification LCMS->Data End Final Concentration of This compound Data->End

Caption: Workflow for this compound extraction and quantification.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Diolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diolein, a diacylglycerol (DAG), is a significant lipid molecule involved in various physiological and pathological processes. As a key second messenger, it activates Protein Kinase C (PKC), a family of enzymes crucial for regulating cellular growth, differentiation, and apoptosis.[1][2][3] The accurate quantification of this compound is therefore critical in diverse research areas, including drug development, lipidomics, and the study of metabolic disorders such as insulin resistance.[4][5] High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of this compound in various matrices. This document provides detailed application notes and protocols for both reversed-phase and normal-phase HPLC methods for the analysis of this compound.

Signaling Pathway: Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

This compound, along with other diacylglycerols, plays a pivotal role in intracellular signaling. The canonical pathway involves the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates inositol trisphosphate (IP3) and DAG. While IP3 stimulates the release of intracellular calcium, DAG remains in the cell membrane and acts as a binding site for and activator of Protein Kinase C (PKC). The activation of PKC initiates a cascade of phosphorylation events that regulate a multitude of cellular functions. Dysregulation of the DAG-PKC signaling pathway has been implicated in various diseases, including cancer and diabetes.

DAG_PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) DAG This compound (DAG) PLC->DAG hydrolyzes to IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC_inactive Inactive PKC DAG->PKC_inactive binds and recruits PKC_active Active PKC PKC_inactive->PKC_active activated by Ca²⁺ and DAG Cellular_Response Downstream Cellular Response (e.g., Gene Expression, Proliferation) PKC_active->Cellular_Response phosphorylates targets leading to Signal External Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor Receptor->PLC activates Ca_release Ca²⁺ Release IP3->Ca_release triggers HPLC_Workflow start Start: Sample Collection sample_prep Sample Preparation (Extraction, Derivatization if needed) start->sample_prep hplc_analysis HPLC Analysis (Injection, Separation) sample_prep->hplc_analysis detection Detection (UV, ELSD, CAD, MS) hplc_analysis->detection data_analysis Data Analysis (Integration, Quantification) detection->data_analysis end End: Report Generation data_analysis->end

References

Application Note: Quantitative Analysis of 1,3-Diolein using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of 1,3-diolein using gas chromatography with flame ionization detection (GC-FID). Due to the low volatility of diacylglycerols, a crucial derivatization step to form trimethylsilyl (TMS) ethers is incorporated, enabling accurate and reproducible analysis. This document provides a comprehensive experimental protocol, from sample preparation to GC-FID analysis, and includes representative method validation data. Additionally, a general overview of the diacylglycerol signaling pathway and a detailed experimental workflow are presented visually.

Introduction

This compound, a diacylglycerol (DAG), is a significant molecule in various fields, including pharmaceuticals, food science, and cell biology. In the pharmaceutical industry, the precise quantification of this compound is essential for quality control of excipients and formulated drug products. Diacylglycerols are also key intermediates in lipid metabolism and function as second messengers in cellular signaling pathways, primarily through the activation of protein kinase C (PKC).

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of diacylglycerols like this compound by GC is challenging due to their high molecular weight and low volatility. To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether. This allows for excellent chromatographic separation and sensitive detection by a flame ionization detector (FID). This method provides a reliable platform for the accurate quantification of this compound in various sample matrices.

Data Presentation

Disclaimer: The following tables present representative data that illustrates the expected performance of a validated GC-FID method for this compound quantification. This data is based on typical performance characteristics for similar lipid analyses and is intended for illustrative purposes, as specific validation reports for this exact analyte were not available in the cited literature.

Table 1: Linearity of this compound-TMS Derivative

Concentration (µg/mL)Peak Area (Arbitrary Units)
10125,430
25315,220
50630,150
1001,258,900
2503,145,600
5006,298,700
Correlation Coefficient (r²) > 0.999

Table 2: Method Validation Parameters

ParameterResult
Linearity Range10 - 500 µg/mL
Limit of Detection (LOD)~ 2.5 µg/mL
Limit of Quantification (LOQ)~ 8.0 µg/mL
Accuracy (% Recovery)97.5% - 103.2%
Precision (% RSD)< 2.5%

Experimental Protocols

Materials and Reagents
  • This compound standard (>99% purity)

  • Internal Standard (IS), e.g., 1,3-dipalmitin

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Glassware: screw-cap vials (2 mL and 4 mL), volumetric flasks, pipettes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation

1. Stock Solutions:

  • This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of chloroform/hexane (1:1, v/v) in a volumetric flask.
  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of 1,3-dipalmitin (IS) and dissolve in 10 mL of chloroform/hexane (1:1, v/v).

2. Calibration Standards:

  • Prepare a series of calibration standards by diluting the this compound stock solution with chloroform/hexane (1:1, v/v) to achieve concentrations ranging from 10 to 500 µg/mL.
  • To 100 µL of each calibration standard, add 100 µL of the internal standard stock solution (final IS concentration of 500 µg/mL).

3. Sample Preparation:

  • For liquid samples (e.g., pharmaceutical formulations), accurately weigh an appropriate amount of the sample into a vial and dissolve in a known volume of chloroform/hexane (1:1, v/v) to achieve an expected this compound concentration within the calibration range.
  • Add the internal standard to the sample solution at the same concentration as in the calibration standards.
  • For solid or semi-solid samples, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) prior to derivatization.

Derivatization Protocol
  • Pipette 200 µL of each standard or sample solution into a 2 mL screw-cap vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and vortex vigorously for 1 minute.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-FID analysis.

GC-FID Instrumental Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min

  • Inlet: Split/Splitless injector

  • Inlet Temperature: 300°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 15°C/min to 340°C

    • Hold at 340°C for 10 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 350°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Quantification

The concentration of this compound in the samples is determined using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the this compound-TMS derivative to the peak area of the internal standard-TMS derivative against the concentration of the this compound standards. The concentration of this compound in the unknown samples is then calculated from the regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification stock_sol Stock Solutions (this compound & IS) cal_std Calibration Standards (10-500 µg/mL) stock_sol->cal_std dry_down Evaporation to Dryness cal_std->dry_down sample_prep Sample Preparation (Dissolution/Extraction) sample_prep->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Heat at 70°C for 30 min add_reagents->heat gc_injection GC-FID Injection heat->gc_injection chromatography Chromatographic Separation gc_injection->chromatography data_analysis Data Analysis (Peak Integration) chromatography->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification

Caption: Experimental workflow for this compound quantification.

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylation of substrates Extracellular Extracellular Signal Extracellular->GPCR Activation

Caption: General diacylglycerol (DAG) signaling pathway.

Applications of 1,3-Diolein in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,3-Diolein in the development of advanced drug delivery systems. This compound, a diglyceride, serves as a functional excipient in various lipid-based nanocarriers, enhancing drug solubility, bioavailability, and controlling release profiles. Its biocompatibility and ability to modulate membrane fluidity make it a valuable component in formulations such as niosomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

Overview of this compound in Drug Delivery

This compound is a key component in lipid-based drug delivery systems due to its amphiphilic nature and biocompatibility. It can be incorporated into vesicular systems like niosomes and as a liquid lipid in the matrix of SLNs and NLCs. The inclusion of this compound can influence the physicochemical properties of these carriers, including particle size, surface charge, drug encapsulation efficiency, and drug release kinetics.

Quantitative Data on this compound-Based Formulations

The following tables summarize quantitative data from studies on drug delivery systems incorporating this compound and similar lipid-based carriers.

Table 1: Physicochemical Properties of this compound-Containing Niosomes

DrugCo-surfactant/AdditivesParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
TretinoinLabrasol®~200-400< 0.3-30 to -40~100%[1]
5-FluorouracilCholesterol187 - 91110.2 - 0.7Not Reported5.34 - 68.03%[2]
GliclazideCholesterol12340 ± 2310 - 15650 ± 2450Not ReportedPositive67.86 ± 4.32 - 86.10 ± 5.67%[3]
AmoxicillinCholesterolNot ReportedNot ReportedNot Reported40.59 - 41.61%[4]

Table 2: Characterization of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Formulation TypeDrugLipid Matrix (Solid/Liquid)Particle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
SLNEfavirenzNot specified~200-500~0.2-0.4-29.9 to -42.5Not Reported>90%[5]
NLCEfavirenzNot specified~200-400~0.2-0.3-18.6 to -32.7Not Reported>90%
NLCRhodamine 123Gelucire® 44/14, Miglyol® 812~1000.1~-10Not ReportedHigh
SLNPaclitaxelPLGA163.57 ± 2.07<0.2-20.53 ± 2.79Not Reported60.44 ± 6.80%
NLCGeneralNot specified136 - 3800.231 - 0.588-10.4 to -27.3Not ReportedNot Reported

Experimental Protocols

Preparation of this compound-Containing Nanostructured Lipid Carriers (NLCs)

This protocol describes the preparation of NLCs using a hot homogenization technique, incorporating this compound as the liquid lipid.

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • This compound (liquid lipid)

  • Drug to be encapsulated

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

Protocol:

  • Preparation of Lipid Phase:

    • Weigh the desired amounts of the solid lipid and this compound. A common ratio is 70:30 (solid lipid:liquid lipid), but this can be optimized.

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Add the this compound to the melted solid lipid and mix until a homogenous lipid phase is formed.

    • Disperse or dissolve the accurately weighed drug in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. The lipids will recrystallize, forming the NLCs.

  • Characterization:

    • Characterize the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

Preparation of this compound Niosomes by Thin Film Hydration

This method is suitable for forming vesicular systems for both hydrophilic and lipophilic drugs.

Materials:

  • This compound

  • Cholesterol (as a membrane stabilizer)

  • Drug (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

  • Film Formation:

    • Accurately weigh this compound and cholesterol (a common molar ratio is 1:1) and dissolve them in a suitable organic solvent in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the boiling point of the solvent. This will form a thin, dry lipid film on the inner wall of the flask.

  • Film Hydration:

    • Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid's phase transition temperature.

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before hydration.

    • Continue the hydration process for a defined period (e.g., 1 hour) to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller and more uniform vesicles (unilamellar vesicles, UVs), the niosomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove the unencapsulated drug by dialysis, centrifugation, or gel filtration.

  • Characterization:

    • Analyze the niosomes for their size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Drug Release Study using Dialysis Method

This protocol assesses the release of a drug from a this compound-based formulation.

Materials:

  • Drug-loaded nanoparticle dispersion

  • Dialysis membrane (with a molecular weight cut-off, MWCO, that allows the passage of the drug but retains the nanoparticles)

  • Release medium (e.g., PBS, pH 7.4, sometimes with a small amount of surfactant to maintain sink conditions)

  • Shaking water bath or magnetic stirrer

Protocol:

  • Preparation:

    • Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.

    • Pipette a known volume (e.g., 1-2 mL) of the drug-loaded nanoparticle dispersion into the dialysis bag and seal it securely.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of the release medium (e.g., 50-100 mL) in a beaker.

    • Place the beaker in a shaking water bath maintained at 37°C or on a magnetic stirrer to ensure continuous mixing.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the cumulative percentage of drug released over time.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is for evaluating the topical delivery of a drug from a this compound-based formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat, pig)

  • Receptor medium (e.g., PBS, pH 7.4)

  • Drug-loaded formulation

  • Water bath with a circulating system

Protocol:

  • Skin Preparation:

    • Excise the skin and remove any subcutaneous fat and hair.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly:

    • Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed, degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place the cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Application of Formulation:

    • Apply a known amount of the drug-loaded formulation onto the surface of the skin in the donor compartment.

  • Sampling:

    • At specified time points, collect samples from the receptor medium and replace with fresh medium.

  • Analysis:

    • Analyze the drug concentration in the samples to determine the cumulative amount of drug permeated through the skin over time.

    • After the experiment, the skin can be removed, and the amount of drug retained in different skin layers can be quantified.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the this compound-based formulation on a relevant cell line (e.g., human keratinocytes, fibroblasts).

Materials:

  • Cell line (e.g., HaCaT, NIH-3T3)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound-based nanoparticle formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the nanoparticle formulation in the cell culture medium.

    • Remove the old medium from the wells and add the different concentrations of the formulation. Include untreated cells as a control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

Cellular Uptake Study using Confocal Microscopy

This protocol visualizes the cellular internalization of fluorescently labeled this compound nanoparticles.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., labeled with Rhodamine B or a similar fluorophore)

  • Cell line cultured on coverslips in a petri dish

  • Cell culture medium

  • PBS

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Mounting medium with a nuclear stain (e.g., DAPI)

  • Confocal laser scanning microscope

Protocol:

  • Cell Culture:

    • Seed cells on sterile coverslips in a petri dish and allow them to grow to a suitable confluency.

  • Treatment:

    • Incubate the cells with the fluorescently labeled nanoparticle dispersion for various time points (e.g., 1, 4, 24 hours).

  • Washing and Fixation:

    • After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

    • Fix the cells with a fixing solution for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain.

  • Imaging:

    • Visualize the cells using a confocal laser scanning microscope. The fluorescent signal from the nanoparticles will indicate their cellular localization.

Signaling Pathway and Experimental Workflow Visualization

Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling Pathway

This compound is an isomer of diacylglycerol (DAG), a crucial second messenger in cellular signaling. The activation of Protein Kinase C (PKC) by DAG is a key pathway in many cellular processes. The delivery of drugs via this compound-based carriers could potentially influence this pathway.

DAG_PKC_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor Cell Surface Receptor extracellular_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc_inactive Inactive PKC dag->pkc_inactive Recruits and Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc_inactive Co-activates pkc_active Active PKC pkc_inactive->pkc_active cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc_active->cellular_response Phosphorylates target proteins NLC_Workflow start Start lipid_phase Prepare Lipid Phase: - Solid Lipid - this compound - Drug start->lipid_phase aqueous_phase Prepare Aqueous Phase: - Water - Surfactant start->aqueous_phase heating Heat both phases (> lipid melting point) lipid_phase->heating aqueous_phase->heating pre_emulsion High-Shear Homogenization (Pre-emulsion formation) heating->pre_emulsion hph High-Pressure Homogenization (Nanoemulsion formation) pre_emulsion->hph cooling Cooling (NLC formation) hph->cooling nlc_dispersion NLC Dispersion cooling->nlc_dispersion characterization Characterization nlc_dispersion->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta ee_dl Encapsulation Efficiency & Drug Loading characterization->ee_dl morphology Morphology (TEM/SEM) characterization->morphology in_vitro_release In Vitro Release Study characterization->in_vitro_release end End in_vitro_release->end InVitro_Evaluation formulation This compound Based Topical Formulation physicochem Physicochemical Characterization formulation->physicochem cytotoxicity Cytotoxicity Assay (e.g., MTT) formulation->cytotoxicity Evaluated for release In Vitro Drug Release (e.g., Dialysis) physicochem->release Provides basis for permeation Skin Permeation (Franz Diffusion Cell) release->permeation Informs uptake Cellular Uptake (Confocal Microscopy) permeation->uptake Correlates with efficacy_safety Assessment of Efficacy and Safety cytotoxicity->efficacy_safety Determines uptake->efficacy_safety Indicates

References

The Role of 1,3-Diolein in the Synthesis of Advanced MRI Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1,3-diolein in the formulation of nanoparticle-based Magnetic Resonance Imaging (MRI) contrast agents. It includes comprehensive experimental protocols for the synthesis and characterization of these agents, designed to guide researchers in this field.

Introduction

This compound, a diglyceride, plays a crucial role as a structural component in the formation of lipid-based nanoparticles for MRI contrast agents. When combined with an amphiphilic gadolinium complex, this compound facilitates the self-assembly of nanostructures that can effectively enhance the contrast in MRI scans. These diolein-based nanoparticles serve as carriers for the gadolinium chelates, leading to improved relaxivity and potential for targeted delivery.

The use of this compound in conjunction with monoolein allows for the creation of highly ordered two or three-dimensional mesophases in aqueous solutions, forming the structural basis of these advanced contrast agents. The resulting nanoparticles typically range in size from 110 to 200 nanometers.[1]

Key Components and Their Functions

  • This compound (DO): A key lipid component that, along with monoolein, forms the structural matrix of the nanoparticles.

  • Amphiphilic Gadolinium Complex (e.g., (C18)2DTPA(Gd)): The active contrast agent. Its amphiphilic nature allows for its incorporation into the lipidic nanostructure.

  • Stabilizer (e.g., Pluronic F127): A surfactant that stabilizes the nanoparticles in aqueous suspension, preventing aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-based MRI contrast agents as reported in the literature.

Table 1: Physicochemical Properties of Diolein-Based Nanoparticles

ParameterValueReference
Nanoparticle Size110 - 200 nm[1]

Table 2: Relaxivity of Diolein-Based MRI Contrast Agents

ParameterConditionValueReference
r1 Relaxivity25°C and 20 MHz10 - 15 mM⁻¹s⁻¹[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound-based MRI contrast agents.

Protocol 1: Synthesis of Amphiphilic Gadolinium Complex ((C18)2DTPA(Gd))

The synthesis of the amphiphilic gadolinium complex is a crucial first step. While the precise, detailed protocol for (C18)2DTPA(Gd) is not fully available in the provided search results, a general approach for synthesizing similar DTPA-based amphiphiles can be outlined. This typically involves solid-phase synthesis methods.

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA) anhydride

  • Dioctadecylamine

  • Gadolinium(III) chloride hexahydrate

  • Organic solvents (e.g., chloroform, methanol)

  • Purification columns

Procedure:

  • Conjugation of Lipid Chains: React DTPA anhydride with two equivalents of dioctadecylamine in an appropriate organic solvent to attach the two C18 lipid chains to the DTPA backbone.

  • Purification: Purify the resulting lipid-DTPA conjugate using column chromatography.

  • Gadolinium Chelation: Dissolve the purified lipid-DTPA in a suitable solvent and add an aqueous solution of gadolinium(III) chloride. Adjust the pH to ensure efficient chelation.

  • Purification of the Final Product: Remove any unchelated gadolinium using a chelating resin or dialysis. The final product, (C18)2DTPA(Gd), is then dried and stored for use in nanoparticle formulation.

Protocol 2: Preparation of Diolein-Based Nanoparticles

This protocol describes the formulation of gadolinium-containing nanoparticles using the thin-film hydration method followed by sonication.

Materials:

  • This compound (DO)

  • Amphiphilic Gadolinium Complex ((C18)2DTPA(Gd))

  • Pluronic F127

  • Chloroform

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound, (C18)2DTPA(Gd), and Pluronic F127 in chloroform. The weight ratio of Pluronic F127 to this compound is typically maintained at 15% (w/w).[2]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Add the desired volume of aqueous buffer (e.g., PBS) to the flask containing the lipid film.

    • Hydrate the film by gentle agitation at a temperature above the lipid phase transition temperature for 30-60 minutes. This process leads to the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the flask containing the MLV suspension in a bath sonicator.

    • Sonicate the suspension until it becomes translucent, indicating the formation of smaller, more uniform nanoparticles. The duration and power of sonication should be optimized for the specific formulation.

  • Purification:

    • The nanoparticle suspension can be purified by dialysis or size exclusion chromatography to remove any unincorporated materials.

Protocol 3: Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is used to visualize the morphology and size of the nanoparticles in their native, hydrated state.

Procedure:

  • Grid Preparation:

    • Place a TEM grid with a perforated carbon film in a vitrification apparatus (e.g., Vitrobot).

    • Glow-discharge the grid to make the carbon surface hydrophilic.

  • Sample Application:

    • Apply a small volume (typically 2-3 µL) of the nanoparticle suspension to the grid.

  • Blotting and Vitrification:

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing process vitrifies the water, preserving the nanoparticle structure without ice crystal formation.[3]

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Acquire images at low electron doses to minimize radiation damage to the sample.

Protocol 4: T1 Relaxivity Measurement

T1 relaxivity (r1) is a measure of the efficiency of a contrast agent in shortening the longitudinal relaxation time of water protons.

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the nanoparticle suspension with known gadolinium concentrations in water or buffer. A blank sample (containing no contrast agent) should also be prepared.

  • MRI Data Acquisition:

    • Place the samples in an MRI scanner.

    • Acquire T1 relaxation time data using an inversion recovery pulse sequence.

    • Typical parameters for an inversion recovery sequence include a long repetition time (TR) (e.g., > 5 times the longest expected T1) and a series of increasing inversion times (TI).

  • Data Analysis:

    • For each sample, plot the signal intensity as a function of the inversion time and fit the data to the inversion recovery equation to determine the T1 relaxation time.

    • Plot the inverse of the T1 relaxation time (1/T1, also known as the relaxation rate R1) against the gadolinium concentration.

    • The slope of the resulting linear fit represents the T1 relaxivity (r1) of the contrast agent in units of mM⁻¹s⁻¹.

Visualizations

Diagram 1: Synthesis Pathway of Diolein-Based MRI Contrast Agent

Synthesis_Pathway cluster_synthesis Synthesis of Amphiphilic Gd Complex cluster_formulation Nanoparticle Formulation DTPA DTPA Anhydride DTPA_Lipid Lipid-DTPA Conjugate DTPA->DTPA_Lipid Conjugation Lipid Dioctadecylamine Lipid->DTPA_Lipid Gd_Complex (C18)2DTPA(Gd) DTPA_Lipid->Gd_Complex Chelation GdCl3 GdCl3 GdCl3->Gd_Complex Thin_Film Thin Lipid Film Gd_Complex->Thin_Film Diolein This compound Diolein->Thin_Film Pluronic Pluronic F127 Pluronic->Thin_Film Hydration Hydration Thin_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Sonication Sonication MLV->Sonication NP Diolein-Gd Nanoparticles Sonication->NP Characterization_Workflow Start Synthesized Nanoparticle Suspension CryoTEM Cryo-TEM Analysis Start->CryoTEM Relaxivity Relaxivity Measurement Start->Relaxivity Morphology Determine Morphology and Size CryoTEM->Morphology r1_Value Calculate T1 Relaxivity (r1) Relaxivity->r1_Value

References

Application Notes & Protocols: Identification and Quantification of 1,3-Diolein using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Diolein is a diacylglycerol (DAG) where fatty acid chains are esterified to the first and third carbons of the glycerol backbone. Diacylglycerols are crucial lipids involved in cellular signaling and metabolism.[1] The accurate identification and quantification of specific DAG isomers like this compound are essential for understanding their physiological and pathological roles. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific analysis of these lipid molecules. This document provides detailed protocols and application notes for the analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis

The overall workflow for the analysis of this compound involves several key stages, from sample preparation to data acquisition and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Tissue, Serum, Cells) extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Derivatization (Optional) (e.g., with DFPU or DMG) extraction->derivatization lc_separation LC Separation (Normal or Reversed-Phase) derivatization->lc_separation ms_detection MS/MS Detection (e.g., Neutral Loss Scan) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Identification & Quantification data_acquisition->quantification

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is based on the widely used Folch method for total lipid extraction.[2][3][4]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., 50 mg) in a glass tube. For liquid samples like serum, use an appropriate volume.

  • Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the homogenized sample. For example, for 1 mL of sample, add 20 mL of the solvent mixture.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for the 20 mL solvent mixture). Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Protocol 2: Derivatization for Enhanced LC-MS/MS Analysis

To improve the chromatographic separation of DAG isomers and enhance ionization efficiency, derivatization of the free hydroxyl group is recommended. This protocol describes derivatization using 2,4-difluorophenyl isocyanate (DFPU).[5]

Materials:

  • Dried lipid extract from Protocol 1

  • 2,4-difluorophenyl isocyanate (DFPU)

  • Pyridine

  • Toluene

  • Heater block or water bath

Procedure:

  • To the dried lipid extract, add 100 µL of toluene.

  • Add 10 µL of pyridine.

  • Add 10 µL of DFPU.

  • Seal the tube and incubate at 60°C for 1 hour.

  • After incubation, evaporate the reagents to dryness under a stream of nitrogen.

  • Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines a normal-phase LC-MS/MS method for the separation and detection of derivatized 1,2- and 1,3-DAG isomers.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Normal-phase silica column (e.g., 2.1 mm x 150 mm, 3 µm particle size).

  • Mobile Phase A: Hexane/Isopropanol (99:1, v/v) with 0.05% ammonium hydroxide.

  • Mobile Phase B: Isopropanol/Water (90:10, v/v) with 0.05% ammonium hydroxide.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A linear gradient from 100% Mobile Phase A to 50% Mobile Phase B over 30 minutes.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Neutral Loss Scan (NLS). For DFPU-derivatized DAGs, a neutral loss of 190 u (corresponding to the loss of difluorophenyl carbamic acid plus ammonia) is highly specific for both 1,2- and 1,3-DAG-DFPU derivatives.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-30 eV.

  • Data Acquisition: Monitor the precursor ions of [M+NH₄]⁺ for the derivatized this compound. The m/z will depend on the specific fatty acyl chains. For 1,3-dioleoylglycerol (18:1/18:1), the derivatized precursor ion would be monitored.

Data Presentation: Quantitative Performance

The following table summarizes typical performance characteristics for the quantitative analysis of diacylglycerols using LC-MS/MS. Specific values can vary based on the instrument, matrix, and exact methodology.

ParameterTypical Value RangeReference(s)
Limit of Detection (LOD)16 amol(Note: This is for a charge derivatization method, which significantly enhances sensitivity)
Limit of Quantification (LOQ)62.5 amol(Note: As above, this is for a highly sensitive derivatization method)
Linearity (R²)> 0.99Generally expected for quantitative LC-MS/MS assays. Specific ranges depend on the analyte and concentration.
Precision (%CV)< 15%A common requirement for bioanalytical method validation.
Accuracy (%RE)Within ±15%A common requirement for bioanalytical method validation.

Signaling Pathway Involving Diacylglycerols

Diacylglycerols, including this compound upon potential isomerization to 1,2-Diolein, are key second messengers in various signaling pathways. A primary role is the activation of Protein Kinase C (PKC).

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag 1,2-Diacylglycerol pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets

Caption: Simplified diacylglycerol (DAG) signaling pathway via PKC.

Disclaimer: The provided protocols are intended as a general guide. Optimization of specific parameters may be necessary for different sample types and instrumentation. Always follow appropriate laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 1,3-Diolein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of 1,3-diolein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield and selectivity of this compound enzymatic synthesis?

The yield and 1,3-regioselectivity of the enzymatic synthesis are critically dependent on several parameters. Optimizing these factors is essential for maximizing the production of the desired this compound isomer while minimizing byproducts. The most significant variables include:

  • Enzyme Selection: The choice of lipase is crucial as its activity and specificity determine the reaction's efficiency. Lipases with high sn-1,3 regioselectivity are preferred.

  • Substrate Molar Ratio: The ratio of oleic acid to glycerol directly impacts the equilibrium of the esterification reaction.[1][2]

  • Temperature: Temperature affects reaction rates and enzyme stability.[1][3] Optimal temperatures enhance enzyme activity, but excessive heat can lead to denaturation.[1]

  • Water Activity (a_w): Water is a byproduct of esterification. Its removal shifts the reaction equilibrium towards product formation. However, a minimal amount of water is necessary to maintain the enzyme's catalytic activity.

  • Reaction Medium (Solvent): The choice of solvent, or a solvent-free system, influences substrate solubility, enzyme activity, and selectivity. Hydrophobic solvents are often preferred over hydrophilic ones.

  • Enzyme Dosage: The amount of lipase used can affect the reaction rate.

Q2: My this compound yield is low. What are the common causes and how can I troubleshoot this issue?

Low yield is a frequent challenge. The following troubleshooting guide can help identify and resolve the underlying causes.

Troubleshooting Flowchart for Low this compound Yield

Troubleshooting Start Low this compound Yield Check_Params Review Core Reaction Parameters Start->Check_Params Check_Enzyme Evaluate Enzyme Activity & Stability Start->Check_Enzyme Check_Water Assess Water Removal Start->Check_Water Check_Byproducts Analyze Byproduct Formation Start->Check_Byproducts Temp Is Temperature Optimal? (e.g., 40-65°C) Check_Params->Temp Temperature Ratio Is Substrate Molar Ratio Correct? (Oleic Acid:Glycerol ~2.4:1 to 3:1) Check_Params->Ratio Molar Ratio Solvent Is Solvent Choice Appropriate? (Consider logP value) Check_Params->Solvent Solvent Activity Is Lipase Activity Sufficient? (Test with standard assay) Check_Enzyme->Activity Reuse Is Immobilized Lipase Inactivated? (Check reuse cycles) Check_Enzyme->Reuse Removal Is Water Being Effectively Removed? (e.g., molecular sieves, vacuum) Check_Water->Removal Migration High 1,2-Diolein? (Indicates acyl migration) Check_Byproducts->Migration Triolein High Triolein? (Over-esterification) Check_Byproducts->Triolein Solution Consider lowering temp or reducing reaction time Migration->Solution Triolein->Solution

Caption: A troubleshooting decision tree for diagnosing low this compound yield.

Q3: How do I select the most appropriate lipase for the synthesis?

The choice of lipase is critical for achieving high yield and selectivity. Immobilized lipases are generally preferred due to their stability and reusability.

  • Specificity: Select a lipase with known sn-1,3 regioselectivity. This minimizes the formation of 1,2-diolein. Lipases from Thermomyces lanuginose (Lipozyme TL IM), Rhizomucor miehei (Lipozyme RM IM), and Candida antarctica (Novozym 435) are commonly used.

  • Immobilization: Immobilized enzymes offer enhanced stability, ease of separation from the reaction mixture, and potential for reuse, making the process more cost-effective.

  • Performance Comparison: Different lipases exhibit optimal performance under varying conditions. For example, a study using immobilized lipase from Penicillium expansum (PEL) achieved a diolein yield of 82.4% at 40°C. In contrast, Novozym 435 reached an 87.4% yield but at a higher temperature of 62.4°C.

Table 1: Comparison of Different Lipases for this compound Synthesis

Lipase SourceSupport/FormOptimal Temp. (°C)Diolein Yield (%)This compound Selectivity (%)Reference
Penicillium expansumImmobilized4082.487.3
Candida antarctica (Novozym 435)Immobilized~6287.487.8
Rhizomucor miehei (Lipozyme RM IM)Immobilized5084.390.0
Thermomyces lanuginose (Lipozyme TL IM)Immobilized-~50>90
Candida sp. 99-125-5086.7-
Q4: What is the optimal substrate molar ratio and temperature for the reaction?

Optimizing the substrate molar ratio and temperature is a balancing act between maximizing reaction rate and maintaining enzyme stability and selectivity.

  • Substrate Molar Ratio (Oleic Acid:Glycerol): A molar excess of oleic acid is generally used to drive the reaction towards the formation of diolein. Studies have shown that increasing the molar ratio of oleic acid to glycerol enhances the diolein yield up to a certain point. A ratio of around 3.0:1 was found to be optimal for the immobilized PEL enzyme, achieving an 82.4% yield. Further increases did not significantly improve the yield.

  • Temperature: The optimal temperature varies depending on the lipase used.

    • For immobilized Penicillium expansum lipase, the yield increased up to 40°C and then decreased at higher temperatures.

    • For Novozym 435, an optimal temperature of around 60-62°C has been reported.

    • Excessively high temperatures can reduce the lipase's preferential selectivity for the sn-1 position over the sn-2 position, leading to more 1,2-diolein.

Table 2: Effect of Temperature and Molar Ratio on Diolein Yield (Immobilized PEL)

Temperature (°C)Diolein Yield (%)Molar Ratio (Oleic Acid:Glycerol)Diolein Yield (%)
30~652.0:1~72
35~752.5:1~78
40 82.4 3.0:1 82.4
45~783.5:1~83
50~704.0:1~83
Data synthesized from graphical representations in.
Q5: Should I use a solvent-free or a solvent-based system?

Both solvent-free and solvent-based systems have distinct advantages and are chosen based on experimental goals.

  • Solvent-Free Systems: These are considered more environmentally friendly and can be effective. They avoid the costs and hazards associated with organic solvents. However, high viscosity and poor mixing of the immiscible glycerol and oleic acid phases can be a challenge.

  • Solvent-Based Systems: The use of an organic solvent can improve substrate solubility and reduce mass transfer limitations.

    • The polarity of the solvent, often measured by its logP value, significantly affects enzyme activity and selectivity.

    • Generally, lipases show higher activity in hydrophobic solvents (higher logP) than in hydrophilic ones.

    • However, increasing the solvent's logP value can sometimes decrease the lipase's 1,3-positional selectivity.

    • t-Butanol has been identified as an excellent reaction medium for this synthesis, as it can help maintain high enzymatic activity and stability.

Table 3: Influence of Solvent Type (logP) on Lipase Performance

SolventlogP ValueGeneral Effect on ActivityGeneral Effect on 1,3-SelectivityReference
t-Butanol0.80GoodHigh
Toluene2.5HighModerate
n-Hexane3.5Very HighLower
Note: The relationship can be complex and lipase-dependent.

Experimental Protocols

General Protocol for this compound Synthesis via Enzymatic Esterification

This protocol provides a generalized methodology for the synthesis of this compound. Specific parameters should be optimized based on the chosen lipase and experimental setup.

Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Reactants Prepare Reactants: - Oleic Acid - Glycerol - Immobilized Lipase Solvent Prepare Solvent (if used) & Water Removal Agent (e.g., Molecular Sieves) Reactants->Solvent Setup Set up Reactor: - Add reactants, solvent, sieves - Set temperature & agitation Solvent->Setup Incubate Incubate for a set time (e.g., 8-12 hours) Setup->Incubate Sample Take samples periodically for analysis Incubate->Sample Stop Stop Reaction & Separate Lipase Sample->Stop Analyze Analyze Product Composition (HPLC or GC) Stop->Analyze Purify Purify this compound (e.g., Molecular Distillation) Analyze->Purify

Caption: General experimental workflow for this compound synthesis.

1. Materials:

  • Oleic Acid (≥99% purity)

  • Glycerol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)

  • Dehydrating agent: 4 Å molecular sieves (activated before use)

  • Organic Solvent (optional, e.g., t-butanol, hexane)

  • Standards for analysis: 1-monoolein, 1,2-diolein, this compound, triolein (≥99% purity)

2. Reaction Setup:

  • To a 50 mL screw-capped flask or a temperature-controlled batch reactor, add the substrates. For a typical lab-scale reaction, this might be 10.0 g of oleic acid and 1.09 g of glycerol (approx. 3:1 molar ratio).

  • If using a solvent, add the appropriate volume (e.g., 4.8 g of t-butanol).

  • Add the immobilized lipase. The enzyme dosage typically ranges from 5-15% by weight of the substrates. For example, 0.75 g of Novozym 435 or 80 U of immobilized PEL.

  • Add a water removal agent, such as 6.4 g of 4 Å molecular sieves, to shift the equilibrium towards esterification.

  • Seal the reactor and place it in a shaking incubator or a reactor with mechanical stirring set to the optimal temperature (e.g., 40°C for PEL, 60°C for Novozym 435) and agitation speed (e.g., 200 rpm).

3. Monitoring and Analysis:

  • The reaction is typically run for 4 to 12 hours.

  • Withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular intervals.

  • Centrifuge the sample to separate the immobilized enzyme.

  • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Gas Chromatography (GC) to determine the concentration of mono-, di-, and triglycerides.

4. Enzyme Reuse:

  • After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration or centrifugation.

  • Wash the enzyme with a suitable solvent (e.g., hexane) to remove any adsorbed substrates and products.

  • Dry the enzyme under vacuum before reusing it in subsequent batches. Studies have shown that some immobilized lipases can be reused for over 10 batches while retaining more than 90% of their original activity.

References

Technical Support Center: Overcoming Challenges in 1,3-Diolein Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of 1,3-diolein isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its 1,2-isomer so challenging?

A1: The separation is difficult due to the high structural similarity of the isomers. Both this compound and 1,2-diolein have the same molecular weight and similar physicochemical properties, such as polarity and solubility. This results in very similar retention behaviors in many chromatographic systems, often leading to co-elution.[1] Effective separation requires high-resolution techniques that can exploit subtle differences in their molecular shape and interaction with the stationary phase.

Q2: What is the biological significance of separating this compound and 1,2-diolein isomers?

A2: Diacylglycerol (DAG) isomers play distinct roles in cellular signaling pathways. 1,2-diacylglycerols are potent second messengers that activate protein kinase C (PKC), a key enzyme in cellular regulation. In contrast, 1,3-diacylglycerols are generally considered to be much weaker activators of PKC. Therefore, to accurately study the specific downstream effects of these signaling lipids, it is crucial to use isomerically pure compounds.

Q3: Which analytical techniques are most effective for separating this compound isomers?

A3: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), and supercritical fluid chromatography (SFC) are the most commonly employed and effective techniques for separating this compound isomers.[2] Gas chromatography (GC) following derivatization can also be used for characterization.[1]

Q4: Are there non-chromatographic methods for separating this compound isomers?

A4: Yes, enzymatic methods and fractional crystallization can be used. Lipase-catalyzed synthesis can be highly specific for the 1,3-position, yielding a product with high isomeric purity.[3] Fractional crystallization separates isomers based on differences in their crystallization and melting points in a given solvent system.[4]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor or no separation of isomers 1. Inappropriate column stationary phase. 2. Mobile phase composition is not optimal. 3. Column temperature is too high.1. Use a high-resolution C18 column. 2. Optimize the mobile phase. An isocratic elution with 100% acetonitrile is often effective. 3. Lower the column temperature to enhance resolution.
Peak tailing 1. Active sites on the column packing. 2. Column overload.1. Use an end-capped column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Column not properly equilibrated. 3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. 2. Flush the column with the mobile phase for a sufficient time before injection. 3. Check pump seals and check valves for leaks or blockages.
SFC Method Troubleshooting
Problem Potential Cause Suggested Solution
Isomer co-elution 1. Incorrect stationary phase. 2. Suboptimal modifier concentration.1. A Diol column often provides good separation for diacylglycerol isomers. 2. Adjust the percentage of the organic modifier (e.g., methanol) in the mobile phase.
Sample carryover 1. Adsorption of the sample in the flow path. 2. Poor solubility of the sample in the mobile phase.1. Implement a robust needle and injector wash protocol between runs. 2. Ensure the sample is fully dissolved in an appropriate injection solvent.
Poor peak shape 1. Inappropriate injection solvent. 2. Column overloading.1. The injection solvent should be compatible with the mobile phase. 2. Decrease the amount of sample injected onto the column.

Quantitative Data Summary

The following table summarizes typical performance metrics for various this compound isomer separation methods.

Method Typical Purity (%) Typical Yield (%) Resolution (Rs) Key Advantages Key Disadvantages
RP-HPLC >98Variable>1.5High resolution, good reproducibility.Can require long run times.
Preparative SFC >99>90VariableFast, reduced solvent consumption, high throughput.Requires specialized equipment.
Enzymatic Synthesis & Purification >98~81N/AHigh isomeric specificity, environmentally friendly.May require downstream purification to remove enzymes and byproducts.
Fractional Crystallization >95VariableN/AScalable, no complex equipment needed.Can be time-consuming, may have lower resolution.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Separation of this compound Isomers

This protocol is based on established methods for the separation of diacylglycerol isomers.

  • Sample Preparation: Dissolve the diacylglycerol sample in acetonitrile or the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 205 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: The expected elution order is this compound followed by 1,2-diolein. Quantify the isomers based on the peak area from the chromatogram.

Protocol 2: Preparative SFC Purification of this compound

This protocol provides a general framework for preparative SFC.

  • Sample Preparation: Dissolve the crude this compound mixture in an appropriate solvent (e.g., methanol/dichloromethane mixture) at a high concentration.

  • SFC System and Column:

    • Preparative SFC system with a fraction collector.

    • Column: Diol stationary phase, e.g., 250 x 30 mm i.d.

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol with 0.2% NH4OH). An isocratic elution of 30-40% modifier is a good starting point.

    • Flow Rate: 70 mL/min.

    • Column Temperature: 35°C.

    • Back Pressure: 100 bar.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the detector signal.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Protocol 3: Enzymatic Synthesis and Purification of this compound

This protocol is based on a lipase-catalyzed synthesis method.

  • Reaction Setup: In a reaction vessel, combine vinyl oleate and glycerol in a 2:1 molar ratio.

  • Enzyme Addition: Add a 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 8% (w/w) of the total reactants.

  • Reaction Conditions: Conduct the reaction in a solvent-free system at 30°C for 8 hours with stirring.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification: The resulting product, enriched in this compound, can be further purified by silica gel chromatography or fractional crystallization to remove unreacted starting materials and the small percentage of 1,2-diolein formed. A purity of 98.2% and a yield of 81.4% have been reported for this method.

Visualizations

G Troubleshooting Workflow for Poor Isomer Separation cluster_hplc HPLC Troubleshooting cluster_sfc SFC Troubleshooting start Start: Poor or No Separation of Isomers check_method Is the separation method HPLC or SFC? start->check_method check_column_hplc Is a high-resolution C18 column being used? check_method->check_column_hplc HPLC check_column_sfc Is a Diol stationary phase being used? check_method->check_column_sfc SFC other_methods Consider alternative methods: - Enzymatic Synthesis - Fractional Crystallization check_method->other_methods Other optimize_mobile_phase_hplc Optimize mobile phase (e.g., 100% Acetonitrile) check_column_hplc->optimize_mobile_phase_hplc Yes check_column_hplc->other_methods No check_temp_hplc Is the column temperature optimized (e.g., 30°C)? optimize_mobile_phase_hplc->check_temp_hplc hplc_resolved Separation Improved check_temp_hplc->hplc_resolved optimize_modifier_sfc Optimize modifier concentration check_column_sfc->optimize_modifier_sfc Yes check_column_sfc->other_methods No check_pressure_temp_sfc Adjust back pressure and temperature optimize_modifier_sfc->check_pressure_temp_sfc sfc_resolved Separation Improved check_pressure_temp_sfc->sfc_resolved

Caption: Troubleshooting workflow for poor this compound isomer separation.

G Experimental Workflow for this compound Isomer Separation cluster_separation Separation Method cluster_analysis Analysis and Purification start Crude Diolein Isomer Mixture hplc RP-HPLC start->hplc sfc Preparative SFC start->sfc crystallization Fractional Crystallization start->crystallization enzymatic Enzymatic Synthesis start->enzymatic fraction_collection Fraction Collection hplc->fraction_collection sfc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/SFC) crystallization->purity_analysis enzymatic->purity_analysis fraction_collection->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: General experimental workflow for the separation and purification of this compound.

G Signaling Pathway: Differential Activation of PKC by Diolein Isomers phospholipids Membrane Phospholipids plc Phospholipase C (PLC) phospholipids->plc dag_1_2 1,2-Diacylglycerol plc->dag_1_2 pkc Protein Kinase C (PKC) dag_1_2->pkc Strong Activation dag_1_3 1,3-Diacylglycerol dag_1_3->pkc Weak Activation cellular_response Downstream Cellular Response pkc->cellular_response

Caption: Differential activation of Protein Kinase C (PKC) by 1,2- and this compound isomers.

References

Storage and stability issues of 1,3-Diolein standards.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1,3-Diolein standards. It addresses common storage and stability issues through frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

A1: For long-term storage, this compound standards should be kept at -20°C in a tightly sealed container to minimize degradation.[1][2] Some suppliers may also provide the standard as a solution in an organic solvent, which may have different storage requirements, such as refrigeration at 2-8°C.[3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q2: What solvents are suitable for dissolving and storing this compound?

A2: this compound is soluble in various organic solvents, including chloroform, ether, and hydrocarbon solvents. For analytical purposes, it is often dissolved in solvents like pyridine or acetonitrile for use in GC and HPLC analysis, respectively.[3][4] When preparing solutions for long-term storage, it is crucial to use high-purity, dry solvents to prevent hydrolysis.

Q3: How long is a this compound standard stable?

A3: When stored as a neat oil at -20°C, this compound standards can be stable for at least two years. For solutions, the stability will depend on the solvent and storage conditions. It is recommended to prepare fresh solutions for critical applications or to periodically check the purity of stored solutions.

Q4: What are the primary degradation pathways for this compound?

A4: The main stability concerns for this compound are acyl migration, hydrolysis, and oxidation. Acyl migration is the intramolecular transfer of an acyl group, leading to the formation of 1,2- and 2,3-diolein isomers. Hydrolysis of the ester bonds can occur in the presence of moisture, yielding oleic acid and monoglycerides. Oxidation can happen at the double bonds of the oleic acid chains, especially if exposed to air and light.

Troubleshooting Guide

Q1: I see multiple peaks in my chromatogram when analyzing my this compound standard. What could be the cause?

A1: The appearance of multiple peaks from a pure standard is a common issue and can be attributed to several factors:

  • Acyl Migration: This is the most probable cause. This compound can isomerize to 1,2- and 2,3-diolein. This process can be accelerated by factors such as elevated temperatures and the presence of certain solvents.

  • Hydrolysis: If the standard has been exposed to moisture, it may have partially hydrolyzed to form monoolein and oleic acid.

  • Oxidation: Exposure to air and light can lead to the oxidation of the unsaturated fatty acid chains, resulting in a variety of degradation products.

To troubleshoot, it is recommended to run a fresh standard, if available, and compare the chromatograms. If acyl migration is suspected, an analytical method capable of separating diacylglycerol isomers should be used.

Q2: My quantitative results for this compound are lower than expected. What should I check?

A2: Lower than expected quantitative results can be due to degradation of the standard or issues with the analytical method.

  • Standard Degradation: Verify the storage conditions and age of your standard. If degradation is suspected, the concentration of the main this compound peak will decrease, and other peaks corresponding to degradation products will appear.

  • Incomplete Solubilization: Ensure that the standard is fully dissolved in the chosen solvent before analysis.

  • Adsorption: Lipids can sometimes adsorb to glass and plastic surfaces. It is advisable to use silanized glassware to minimize this effect.

  • Injection Volume and Technique: Verify the accuracy and precision of your injection system.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability information for this compound standards.

ParameterRecommendationSource(s)
Storage Temperature (Neat) -20°C
Storage Temperature (in Pyridine) 2-8°C or 10°C or colder
Long-Term Stability (Neat at -20°C) ≥ 2 years
Maximum Shelf Life (in Pyridine) 24 months

Experimental Protocols

Stability-Indicating HPLC Method for this compound and its Isomers

This protocol provides a general method for the separation of this compound from its common degradation products, particularly its 1,2- and 2,3-isomers.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standards for 1,2-diolein (if available)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 100% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Identify the peaks based on their retention times. Typically, the elution order is this compound followed by 1,2-diolein.

5. Interpretation of Results:

  • The presence of peaks other than the main this compound peak indicates the presence of impurities or degradation products. The peak area percentage can be used to estimate the purity of the standard.

Visualizations

Troubleshooting Workflow for this compound Stability Issues

troubleshooting_workflow Troubleshooting Workflow for this compound Instability start Unexpected results with this compound standard q1 Are there extra peaks in the chromatogram? start->q1 a1_yes Acyl migration (isomerization) is likely. Other possibilities: hydrolysis, oxidation. q1->a1_yes Yes q2 Is the main peak area lower than expected? q1->q2 No solution Use a fresh standard. Optimize storage (aliquot, inert gas). Use stability-indicating analytical method. a1_yes->solution a2_yes Standard has likely degraded. Verify storage conditions and age. q2->a2_yes Yes check_method Review analytical method: - Sample preparation - Instrument parameters - Column integrity q2->check_method No a2_yes->solution check_method->solution

Caption: Troubleshooting workflow for this compound instability.

Diacylglycerol (DAG) Signaling Pathway

dag_signaling Simplified Diacylglycerol (DAG) Signaling Pathway receptor G-protein coupled receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag cleavage pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling (e.g., phosphorylation of target proteins) pkc->downstream phosphorylates response Cellular Response (e.g., proliferation, differentiation, insulin resistance) downstream->response

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

References

Navigating the Synthesis of 1,3-Diolein: A Technical Guide to Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,3-Diolein, a critical diacylglycerol in various applications, presents unique challenges. The choice of solvent is a pivotal parameter that significantly influences reaction efficiency, yield, and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, ensuring a more streamlined and successful synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in the enzymatic synthesis of this compound?

In the enzymatic esterification process for synthesizing this compound, the organic solvent plays a crucial role in dissolving the substrates (glycerol and oleic acid) and the product.[1][2] It also significantly impacts the catalytic activity and selectivity of the lipase enzyme used.[1][2] The properties of the solvent, particularly its polarity (often measured as logP), can influence the enzyme's conformation and the partitioning of substrates and products between the solvent and the enzyme's active site.[1]

Q2: How does the solvent's logP value affect the synthesis of this compound?

The logarithm of the partition coefficient (logP) of a solvent is a measure of its hydrophobicity and has been shown to be a critical factor in this compound synthesis. Generally, both the esterification rate constant and the undesirable acyl migration rate constant have a positive correlation with the solvent's logP. Conversely, the 1,3-positional selectivity of the lipase often shows a negative correlation with the solvent logP. This means that while more hydrophobic solvents (higher logP) can increase the reaction rate, they may decrease the specificity for the desired 1,3-isomer.

Q3: Are there solvent-free options for this compound synthesis?

Yes, solvent-free systems offer a more environmentally friendly and often more efficient alternative for this compound synthesis. These systems can lead to high yields of 1,3-diacylglycerols (DAGs). For instance, a solvent-free synthesis of 1,3-diconjugated linoleoyl glycerol catalyzed by Novozym 435 achieved a yield of up to 93%. Similarly, direct esterification of glycerol with free fatty acids in a solvent-free system has been shown to produce high contents of 1,3-diacylglycerols.

Q4: What are the advantages of using a solvent-free system?

The primary advantages of a solvent-free system for this compound synthesis include:

  • Environmental friendliness: Eliminates the use of potentially hazardous organic solvents.

  • Improved efficiency: Can lead to higher reaction rates and yields due to higher substrate concentrations.

  • Simplified downstream processing: Reduces the complexity and cost of product purification by removing the need for solvent separation.

  • Mild reaction conditions: Often allows for lower reaction temperatures.

Troubleshooting Guide

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Suboptimal Solvent Choice The polarity of the solvent significantly impacts yield. For Novozym 435 catalyzed esterification, a relatively hydrophilic solvent like t-butanol has been identified as ideal. For other lipases, such as Lipozyme TL IM, solvents with higher logP values like n-hexane may increase the overall reaction rate but could also lead to more byproducts. Consider testing a range of solvents with varying logP values to find the optimal one for your specific enzyme and conditions.
Incorrect Substrate Molar Ratio An inappropriate molar ratio of oleic acid to glycerol can limit the reaction. For Lecitase® Ultra-catalyzed synthesis in a solvent-free system, a 1:5 molar ratio of oleic acid to glycerol was found to be optimal for the highest 1,3-DAG content. Optimization of this ratio is crucial for maximizing the yield.
Inadequate Water Activity Water activity is a critical parameter in enzymatic reactions in non-aqueous media. It is essential to control the water activity of the reaction system to ensure optimal enzyme activity.
Acyl Migration The migration of the acyl group from the sn-1 or sn-3 position to the sn-2 position is a common side reaction that reduces the yield of this compound. Solvents with higher logP values can increase the rate of acyl migration. Using a solvent with a lower logP or optimizing the reaction time and temperature can help minimize this issue.

Issue 2: Low purity of this compound (high content of 1,2-Diolein and triolein).

Possible Cause Troubleshooting Step
Poor Enzyme Selectivity The choice of lipase is critical for achieving high 1,3-regioselectivity. Lipases like Novozym 435 and Lipozyme TL IM are known to be 1,3-specific. However, their selectivity can be influenced by the solvent. For Novozym 435, increasing the solvent logP has been shown to weaken the preferential selectivity to the 1-position over the 2-position of the glycerol molecule.
Prolonged Reaction Time Extending the reaction time unnecessarily can lead to increased acyl migration and the formation of triolein. It is important to monitor the reaction progress and stop it once the maximum yield of this compound is achieved.
Suboptimal Temperature High reaction temperatures can increase the rate of acyl migration. Optimizing the reaction temperature is crucial for balancing the reaction rate and selectivity. For example, in a chemoenzymatic synthesis, the reaction of vinyl oleate with glycerol was conducted at 35 °C.

Quantitative Data Summary

The selection of a suitable solvent is a critical step in optimizing the synthesis of this compound. The following tables summarize the impact of different solvents on reaction parameters.

Table 1: Effect of Solvent logP on Esterification and Acyl Migration Rate Constants (Lipozyme TL IM)

SolventlogPEsterification Rate Constant (k)Acyl Migration Rate Constant (k')
t-butanol0.80Increases with logPIncreases with logP
t-amyl alcohol1.15Increases with logPIncreases with logP
Toluene2.5Increases with logPIncreases with logP
Hexamethylene3.2Increases with logPIncreases with logP
n-hexane3.5Increases with logPIncreases with logP

Table 2: Effect of Different Organic Solvents on Esterification Efficiency and 1,3-DAG Content (Lecitase® Ultra)

SolventlogPEsterification Efficiency of Oleic Acid (%)1,3-DAG Content (wt%)
Acetonitrile-0.33LowLow
Acetone-0.23LowLow
tert-Butanol0.80ModerateModerate
n-Hexane3.5HighHigh
Isooctane4.5HighHigh
Note: This table is a qualitative representation based on the finding that solvents with logP > 3.5 were positive for Lecitase® Ultra catalysis, while those with logP < 3.5 were nearly negative.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Lipozyme TL IM

This protocol is based on the methodology described for the lipase-mediated esterification of oleic acid with monoolein.

  • Reaction Setup: The reaction is carried out in a 50 mL shake flask.

  • Reactants and Enzyme:

    • Lipase dosage: 15% (based on oleic acid weight).

    • Molar ratio of oleic acid to monoolein: 1.5.

    • Solvent weight: 80% (based on oleic acid weight).

  • Reaction Conditions:

    • Temperature: 45 °C.

    • Agitation: 200 rpm on a rotary shaker.

    • Water activity: Maintained at 0.33.

  • Sampling and Analysis:

    • Withdraw 50 µL samples from the reaction mixture at specific time intervals.

    • Centrifuge the samples.

    • Analyze the upper layer using HPLC to determine the composition.

Protocol 2: Chemoenzymatic Synthesis of this compound

This protocol describes a three-step method for the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO), with the second step being the synthesis of this compound.

  • Synthesis of Vinyl Oleate: First, synthesize vinyl oleate by transvinylation between vinyl acetate and oleic acid.

  • Synthesis of this compound:

    • Reactants: React the synthesized vinyl oleate with glycerol.

    • Enzyme: Use 10% (w/v) Novozym 435.

    • Reaction Conditions:

      • Temperature: 35 °C.

      • Reaction time: 8 hours.

    • Outcome: This method resulted in a this compound content of 90.8% in the crude reaction mixture, with an 82.3% (w/w) yield and 98.6% purity after purification.

  • Synthesis of OPO: The purified this compound is then chemically reacted with palmitic acid to produce OPO.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Select Reactants (Glycerol, Oleic Acid) Mix Mix Reactants, Solvent, and Enzyme Reactants->Mix Solvent Select Solvent (based on logP) Solvent->Mix Enzyme Select Lipase (e.g., Novozym 435) Enzyme->Mix Incubate Incubate at Controlled Temperature and Agitation Mix->Incubate Monitor Monitor Reaction (e.g., HPLC) Incubate->Monitor Purify Purify this compound Monitor->Purify

Caption: General experimental workflow for the enzymatic synthesis of this compound.

Solvent_Selection_Logic Start Start: Define Synthesis Goal Goal Desired Outcome? Start->Goal HighYield High Overall Yield Goal->HighYield High Yield HighPurity High 1,3-Selectivity (Purity) Goal->HighPurity High Purity SolventFree Solvent-Free System Goal->SolventFree Eco-Friendly/ High Efficiency HighLogP Consider High logP Solvents (e.g., n-hexane) - Faster reaction rate - Potentially more acyl migration HighYield->HighLogP LowLogP Consider Low logP Solvents (e.g., t-butanol) - Higher 1,3-selectivity - Slower reaction rate HighPurity->LowLogP OptimizeSF Optimize Solvent-Free Conditions - Temperature - Substrate Ratio - Enzyme Load SolventFree->OptimizeSF

Caption: Decision tree for solvent selection in this compound synthesis.

References

Preventing acyl migration in 1,3-Diolein during analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of 1,3-Diolein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing acyl migration in this compound during experimental analysis. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in this compound and why is it a problem?

A1: Acyl migration is an intramolecular isomerization process where a fatty acyl chain on the glycerol backbone moves from one hydroxyl group to another. In the case of this compound, an acyl group from the sn-1 or sn-3 position can migrate to the sn-2 position, resulting in the formation of the 1,2-diolein isomer. This is problematic because 1,2-diolein is thermodynamically more stable, and the isomerization can lead to inaccurate quantification and misinterpretation of biological or chemical results, as the biological activity of diacylglycerol isomers can differ significantly.

Q2: What are the primary factors that promote acyl migration?

A2: The main factors that accelerate acyl migration are:

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the acyl group to move.

  • pH: Both acidic and alkaline conditions can catalyze the migration. The rate is generally lowest at a slightly acidic pH of 4-5.

  • Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.

  • Catalysts: Certain surfaces and reagents can catalyze acyl migration, with silica gel being a common culprit during chromatographic purification.

Q3: How should I store my this compound samples to ensure stability?

A3: To minimize acyl migration during storage, follow these guidelines:

  • Solid Samples: Store solid this compound at -20°C or lower in a tightly sealed container.

  • Solutions: If the sample must be in a solution, dissolve it in a non-polar aprotic solvent (e.g., hexane, cyclohexane) at a known concentration. Store these solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Appearance of an unexpected peak in the chromatogram during HPLC or GC analysis.

Possible Cause: Acyl migration of this compound to 1,2-diolein. In reversed-phase HPLC, this compound typically elutes before 1,2-diolein.

Solutions:

  • Review Sample Handling and Preparation:

    • Were the samples exposed to high temperatures at any point?

    • Were polar or protic solvents used for extended periods?

    • Was the pH of any aqueous solutions controlled?

  • Optimize Analytical Method:

    • HPLC: Reduce the column temperature. Ensure the mobile phase is not strongly acidic or basic. Minimize the analysis time.

    • GC: Ensure the derivatization reaction is performed under mild conditions and for the shortest time necessary. Use a deactivated inlet liner.

Issue 2: Poor peak shape (tailing) for this compound in GC analysis.

Possible Cause:

  • Incomplete Derivatization: The free hydroxyl group of this compound can interact with active sites in the GC system.

  • Active Sites in the GC System: The inlet liner, column, or packing material may have active sites that interact with the analyte.

  • Column Overload: Injecting too much sample can lead to peak tailing.

Solutions:

  • Optimize Derivatization: Ensure the derivatization reagent is fresh and the reaction goes to completion. Use a catalyst like pyridine if necessary for sterically hindered groups.

  • GC System Maintenance: Use a deactivated inlet liner. Trim the front end of the column to remove active sites. Condition the column according to the manufacturer's instructions.

  • Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture for this compound Analysis (Modified Folch Method)

This protocol is designed to extract total lipids from cultured cells while minimizing acyl migration.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold Chloroform:Methanol (2:1, v/v)

  • Ice-cold 0.9% NaCl solution

  • Centrifuge capable of refrigeration

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Pellet the cells by centrifugation at low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Aspirate the supernatant completely.

  • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) to the cell pellet.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction. Keep the sample on ice.

  • Add 0.4 mL of ice-cold 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas at room temperature or below.

  • Reconstitute the dried lipids in a minimal volume of a non-polar solvent (e.g., hexane) for storage at -80°C or for immediate analysis.

Protocol 2: HPLC-UV Analysis of this compound

This protocol describes the separation and quantification of this compound from its 1,2-isomer using reversed-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C (to minimize on-column acyl migration).

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standards of this compound and, if available, 1,2-diolein in hexane or another suitable non-polar solvent.

  • Prepare samples by dissolving the lipid extract in the mobile phase or a compatible non-polar solvent. Ensure the final concentration is within the linear range of the detector.

  • Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes.

  • Inject the standards and samples.

  • Identify the peaks based on the retention times of the standards. Typically, this compound will elute before 1,2-diolein.

  • Quantify the amount of this compound using a calibration curve generated from the standards.

Protocol 3: GC-MS Analysis of this compound after TMS Derivatization

This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ether for analysis by gas chromatography-mass spectrometry.

Materials:

  • Dried lipid extract

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system

Derivatization Procedure:

  • Place the dried lipid extract (containing approximately 10-100 µg of diacylglycerols) in a 2 mL glass GC vial.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before analysis.

GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Scan Range: m/z 50-750.

Data Presentation

The rate of acyl migration is highly dependent on the specific conditions. Below is a summary of the factors influencing the stability of diacylglycerols.

Table 1: Factors Affecting Acyl Migration of Diacylglycerols

FactorConditionEffect on Acyl MigrationReference
Temperature Increased TemperatureSignificantly increases the rate of migration.[1]
Low Temperature (e.g., -20°C to -80°C)Minimizes acyl migration during storage.[2]
pH Acidic or Alkaline ConditionsCatalyzes acyl migration.
Slightly Acidic (pH 4-5)Rate of migration is at a minimum.
Solvent Polarity Polar Solvents (e.g., methanol, ethanol)Facilitates the formation of the transition state, increasing migration rate.[3]
Non-polar Aprotic Solvents (e.g., hexane)Slows down the rate of acyl migration.
Chromatographic Media Silica GelThe acidic surface can catalyze acyl migration, especially with prolonged contact time.[3]
Alumina (neutral or basic)Less acidic alternative to silica gel, reducing the risk of migration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Sample (Cells/Plasma) extraction Lipid Extraction (Low Temperature, Folch Method) start->extraction drying Dry Down (Nitrogen Stream) extraction->drying storage Storage (-80°C in Non-polar Solvent) drying->storage hplc HPLC Analysis (C18, Acetonitrile, 20°C) storage->hplc derivatization Derivatization (TMS) storage->derivatization data Data Analysis (Quantification) hplc->data gcms GC-MS Analysis derivatization->gcms gcms->data

Caption: Workflow for this compound analysis with minimal acyl migration.

troubleshooting_logic cluster_check Initial Checks cluster_solution Corrective Actions start Unexpected Peak in Chromatogram? check_temp High Temperature Exposure? start->check_temp Yes check_solvent Polar Solvent Used? start->check_solvent Yes check_silica Silica Gel Contact? start->check_silica Yes no_issue No Obvious Cause (Investigate further) start->no_issue No solution_temp Use Low Temperature Procedures check_temp->solution_temp solution_solvent Switch to Non-polar Solvents check_solvent->solution_solvent solution_chrom Use Alternative Chromatography (e.g., Alumina) check_silica->solution_chrom

Caption: Troubleshooting logic for unexpected peaks in this compound analysis.

References

Troubleshooting low signal intensity of 1,3-Diolein in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity of 1,3-Diolein in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound relevant to mass spectrometry?

This compound (1,3-dioleoylglycerol) is a diacylglycerol, a neutral lipid composed of a glycerol backbone with two oleic acid chains esterified at the sn-1 and sn-3 positions. Its non-polar nature influences its ionization behavior and sample preparation requirements.

Q2: I am observing a very low signal or no signal for this compound. What are the most common initial troubleshooting steps?

Low or no signal for this compound can stem from several factors. A systematic approach to troubleshooting is recommended, starting from sample preparation and moving towards the mass spectrometer settings. Key areas to investigate include:

  • Sample Preparation and Extraction: Inefficient extraction from the sample matrix can lead to low analyte concentration.

  • Ionization Efficiency: As a neutral lipid, this compound does not readily protonate. The choice of ionization source and mobile phase additives is critical.

  • Mass Spectrometer Parameters: Suboptimal source conditions (e.g., temperature, voltages) and analyzer settings can significantly impact signal intensity.

  • Analyte Stability: Degradation of this compound during sample preparation or analysis will result in a reduced signal.

Q3: Which ionization technique is best for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Both ESI and APCI can be used for the analysis of diacylglycerols like this compound, and the optimal choice may depend on the specific instrumentation and sample matrix.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique widely used for lipid analysis. For neutral lipids like this compound, ionization is typically achieved through the formation of adducts with cations present in the mobile phase, such as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[1][2] The addition of salts like ammonium acetate or formate to the mobile phase is crucial to promote the formation of these adducts and enhance signal intensity.[3][4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar and thermally stable compounds.[5] It can provide good sensitivity for neutral lipids and may be less susceptible to matrix effects compared to ESI. APCI typically produces protonated molecules ([M+H]⁺) and can sometimes induce in-source fragmentation, which may provide structural information.

Q4: What are the expected adducts for this compound in ESI-MS, and how can I promote their formation?

In positive ion ESI-MS, this compound is most commonly detected as an adduct. The most frequently observed adducts are:

  • Ammonium adduct ([M+NH₄]⁺): This is often the preferred adduct for quantification as it is readily and consistently formed. To promote its formation, add ammonium acetate or ammonium formate to the mobile phase at a concentration of around 5-10 mM.

  • Sodium adduct ([M+Na]⁺): Sodium is ubiquitous in laboratory glassware and reagents, so this adduct is often observed even without intentional addition. While it can provide a strong signal, its intensity can be variable and difficult to control.

  • Lithium adduct ([M+Li]⁺): The addition of lithium salts can be used for structural characterization, as lithiated adducts can produce informative fragmentation patterns in MS/MS experiments.

Q5: How can I optimize the MS source parameters for this compound analysis?

Optimization of source parameters is critical for maximizing the signal intensity of this compound. It is recommended to perform tuning and optimization using a standard solution of this compound.

  • Source/Capillary Temperature: Higher temperatures can aid in desolvation but can also lead to in-source fragmentation or degradation of the analyte. An optimal temperature needs to be determined empirically.

  • Spray Voltage: This should be optimized to achieve a stable spray. Excessively high voltages can lead to in-source fragmentation.

  • Nebulizer and Gas Flows: These parameters (e.g., curtain gas, ion source gas) should be optimized to ensure efficient desolvation of the droplets without blowing the ions away from the MS inlet.

Q6: What are the common fragmentation patterns of this compound in MS/MS, and how can they be used for identification?

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of this compound. The most common fragmentation pathway for diacylglycerol adducts is the neutral loss of one of the fatty acid chains.

  • For the [M+NH₄]⁺ adduct of this compound (C₃₉H₇₂O₅, MW: 621.0 g/mol ), a characteristic fragmentation is the neutral loss of an oleic acid molecule (C₁₈H₃₄O₂) plus ammonia (NH₃).

  • Collision-induced dissociation (CID) of the precursor ion will generate product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Q7: What are potential issues related to sample preparation that can lead to low this compound signal intensity?

  • Poor Extraction Efficiency: this compound needs to be efficiently extracted from the biological matrix. Common lipid extraction methods include the Folch (chloroform:methanol) or Bligh and Dyer (chloroform:methanol:water) methods. The use of methyl-tert-butyl ether (MTBE) is another popular and less toxic alternative.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. This can be mitigated by using more effective sample cleanup procedures, such as solid-phase extraction (SPE), or by optimizing the chromatographic separation to resolve this compound from interfering matrix components.

  • Analyte Degradation: Diacylglycerols can be susceptible to acyl migration, where a fatty acid moves from the sn-1 or sn-3 position to the sn-2 position, converting this compound to 1,2-diolein. This can be catalyzed by acidic or basic conditions. It is also important to prevent oxidation by storing samples at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).

Q8: Can in-source fragmentation be a cause of low signal for the intact this compound adduct?

Yes, in-source fragmentation, which is the fragmentation of the analyte in the ion source before it reaches the mass analyzer, can lead to a decrease in the intensity of the precursor ion. This can be caused by high source temperatures, high spray voltages, or high declustering potentials. If you suspect in-source fragmentation, try reducing these parameters to see if the signal for the intact adduct increases.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Signal

This guide provides a step-by-step workflow for diagnosing and resolving low signal intensity issues.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Checks cluster_lc LC System Checks cluster_ms_ion MS Ionization Checks cluster_ms_ms MS/MS Parameter Checks start Low Signal for this compound sample_prep Step 1: Verify Sample Preparation start->sample_prep lc_system Step 2: Check LC System Performance sample_prep->lc_system Sample Prep OK sp1 Extraction efficiency (e.g., Folch, MTBE) ms_ionization Step 3: Optimize MS Ionization lc_system->ms_ionization LC System OK lc1 Column integrity ms_parameters Step 4: Optimize MS/MS Parameters ms_ionization->ms_parameters Ionization Optimized msi1 Ionization mode (ESI vs. APCI) resolution Signal Improved? ms_parameters->resolution msms1 Precursor ion selection end_good Problem Resolved resolution->end_good Yes end_bad Consult Instrument Specialist resolution->end_bad No sp2 Sample stability (degradation, acyl migration) sp3 Matrix effects (sample cleanup) lc2 Mobile phase composition (adduct-forming reagents) lc3 Peak shape and retention time msi2 Source parameters (temperature, voltage) msi3 Adduct formation msms2 Collision energy optimization msms3 Product ion selection

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Guide 2: Decision Tree for Ionization and Adduct Formation

This decision tree helps in selecting the appropriate ionization strategy for this compound.

Caption: A decision tree to guide the selection and optimization of the ionization method.

Data and Protocols

Table 1: Recommended Starting MS Parameters for this compound Analysis

The following table provides suggested starting parameters for the analysis of this compound. These should be optimized for your specific instrument and experimental conditions.

ParameterESIAPCI
Ionization Mode PositivePositive
Spray Voltage 4.5 - 5.5 kV3 - 4 kV (Corona Current)
Capillary/Source Temp. 250 - 350 °C350 - 450 °C
Nebulizer Gas 30 - 50 psi40 - 60 psi
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Mobile Phase Additive 5-10 mM Ammonium AcetateNot typically required
Expected Precursor Ion [M+NH₄]⁺ (m/z 638.6)[M+H]⁺ (m/z 621.5)
Protocol 1: Sample Preparation for this compound Analysis from Biological Matrices

This protocol outlines a general procedure for the extraction of this compound from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Lipid Extraction (MTBE Method):

    • To 100 µL of homogenate, add 300 µL of methanol. Vortex thoroughly.

    • Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 1 hour at 4°C.

    • Add 250 µL of water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Note: To minimize oxidation, it is recommended to work on ice and to flush samples with an inert gas (e.g., argon or nitrogen) before sealing and storage. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial.

Protocol 2: MS/MS Method Development for this compound

This protocol describes the steps for developing a sensitive and specific MS/MS method for this compound.

  • Infusion and Precursor Ion Identification: Infuse a standard solution of this compound directly into the mass spectrometer to identify the most abundant and stable precursor ion (e.g., [M+NH₄]⁺).

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the major fragment ions. For this compound, a prominent fragment will be due to the neutral loss of an oleic acid chain.

  • Collision Energy Optimization: For each selected precursor-product ion transition, perform a collision energy optimization experiment to determine the voltage that yields the highest product ion intensity. This is typically done by ramping the collision energy over a range (e.g., 10-50 eV) and monitoring the signal of the product ion.

  • MRM Method Setup: Create a Multiple Reaction Monitoring (MRM) method using the optimized transitions and collision energies. This will provide the highest sensitivity and selectivity for the quantification of this compound in complex samples.

References

Technical Support Center: Synthesis and Purification of 1,3-Diolein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 1,3-Diolein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The primary impurities in crude this compound synthesized via enzymatic esterification of glycerol and oleic acid include:

  • Starting Materials: Unreacted glycerol and oleic acid.

  • Intermediates: 1-Monoolein and 2-monoolein.

  • Isomeric Byproduct: 1,2-Diolein, which often forms alongside the desired 1,3-isomer.

  • Side Product: Triolein, resulting from the esterification of all three hydroxyl groups of glycerol.

Q2: How can I minimize the formation of the 1,2-Diolein isomer during synthesis?

A2: Minimizing the formation of 1,2-Diolein is primarily achieved by selecting a lipase with high 1,3-regioselectivity and optimizing reaction conditions. Lipases such as Lipozyme RM IM and Novozym 435 are known for their preference for the sn-1 and sn-3 positions of glycerol.[1][2] Additionally, controlling the reaction temperature and time is crucial, as prolonged reaction times or elevated temperatures can lead to acyl migration, converting the desired this compound into the 1,2-isomer.

Q3: What is a typical purity of this compound that can be achieved post-synthesis and after purification?

A3: The purity of this compound directly after enzymatic synthesis can vary, with the ratio of this compound to total dioleins often reaching around 87.3%.[1] After purification steps, such as chromatography, a purity of 98.2% or even higher (≥99%) can be achieved.[2]

Q4: Can I use crystallization to purify this compound?

A4: While this compound is a liquid at room temperature, purification can be achieved through low-temperature crystallization. This technique takes advantage of the different crystallization points of this compound and its impurities. The process involves dissolving the crude product in a suitable solvent and then cooling it slowly to induce the crystallization of the pure compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient enzyme activity.- Suboptimal molar ratio of substrates.- Inadequate reaction time or temperature.- Ensure the lipase is not denatured and is used at its optimal pH and temperature.- Optimize the molar ratio of oleic acid to glycerol; a 2:1 ratio is a common starting point.- Perform a time-course study to determine the optimal reaction time to maximize yield before significant acyl migration occurs.
High Levels of Monoolein and Triolein Impurities - Incomplete reaction leading to residual monooleins.- Over-esterification resulting in triolein.- Increase the reaction time or enzyme concentration to drive the reaction towards diolein formation.- Carefully control the molar ratio of oleic acid to glycerol to disfavor the formation of triolein.
Difficulty Separating 1,2-Diolein and this compound Isomers - Similar physical properties of the isomers making separation challenging.- Employ advanced chromatographic techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Supercritical Fluid Chromatography (SFC), which can effectively separate these isomers.
Product is an Oily Mixture Instead of Crystals After Low-Temperature Crystallization - Presence of impurities inhibiting crystallization.- The concentration of this compound is too low.- Pre-purify the crude product to remove impurities that may act as crystallization inhibitors.- Concentrate the this compound in the crude mixture before attempting crystallization.
Low Purity After Column Chromatography - Inappropriate stationary or mobile phase.- Co-elution of impurities with this compound.- Screen different solvent systems for the mobile phase to improve separation resolution.- Consider using a different type of chromatography, such as preparative HPLC with a suitable column (e.g., C18), for better separation.

Quantitative Data on this compound Synthesis

The following table summarizes the results from various enzymatic synthesis approaches for this compound.

Lipase CatalystMolar Ratio (Oleic Acid:Glycerol)Temperature (°C)Reaction Time (h)Diolein Yield (%)This compound/Diolein Ratio (%)Reference
Immobilized Penicillium expansum Lipase~2.4:1401282.487.3
Lipozyme RM IM2:150484.390.0
Lipozyme RM IM2:1308-96.5 (this compound vs 1,2-diolein)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the enzymatic esterification of oleic acid and glycerol.

Materials:

  • Oleic acid

  • Glycerol

  • Immobilized Lipase (e.g., Lipozyme RM IM)

  • Solvent (optional, e.g., t-butanol)

  • Molecular sieves (4 Å)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Combine oleic acid and glycerol in a molar ratio of 2:1 in a reaction vessel.

  • Add the immobilized lipase, typically at a loading of 8-10% (w/w) of the total reactants.

  • If using a solvent, add it to the mixture. A solvent-free system can also be effective.

  • Add molecular sieves to remove water produced during the reaction, which can inhibit the enzyme and promote the reverse reaction.

  • Incubate the mixture in a shaking incubator at the optimal temperature for the chosen lipase (e.g., 30-50°C) for a predetermined time (e.g., 4-12 hours).

  • After the reaction, stop the reaction by filtering out the immobilized lipase.

  • The resulting crude product can then be purified.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general approach for purifying this compound using column chromatography.

Materials:

  • Crude this compound mixture

  • Silica gel (for normal-phase chromatography) or C18 stationary phase (for reversed-phase chromatography)

  • Solvent system (e.g., hexane/ethyl acetate for normal phase, acetonitrile for reversed phase)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare the chromatography column by packing it with the chosen stationary phase slurried in the mobile phase.

  • Dissolve the crude this compound mixture in a minimal amount of the mobile phase.

  • Load the sample onto the top of the column.

  • Begin eluting the sample with the mobile phase, collecting fractions using a fraction collector.

  • Monitor the composition of the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Combine the fractions containing pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Glycerol + Oleic Acid reaction Enzymatic Esterification reactants->reaction enzyme Immobilized Lipase enzyme->reaction filtration Enzyme Filtration reaction->filtration crude_product Crude this compound (with impurities) chromatography Column Chromatography crude_product->chromatography filtration->crude_product pure_product Pure this compound chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of This compound check_impurities Identify Impurities (e.g., via HPLC/GC) start->check_impurities is_isomer High 1,2-Diolein Isomer? check_impurities->is_isomer is_starting_material High Starting Materials? check_impurities->is_starting_material optimize_synthesis Optimize Synthesis: - Adjust Molar Ratio - Check Enzyme Activity - Reduce Reaction Time is_isomer->optimize_synthesis Yes improve_purification Improve Purification: - Use Preparative HPLC/SFC - Optimize Chromatography Conditions is_isomer->improve_purification No is_starting_material->improve_purification No increase_reaction_time Increase Reaction Time or Enzyme Loading is_starting_material->increase_reaction_time Yes

Caption: Troubleshooting logic for improving this compound purity.

References

Improving the resolution of 1,3-Diolein and 1,2-Diolein in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving the chromatographic resolution of 1,3-Diolein and 1,2-Diolein positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between this compound and 1,2-Diolein so challenging?

Separating this compound and 1,2-Diolein is difficult because they are positional isomers. They share the same molecular weight and chemical formula, differing only in the attachment points of the oleoyl chains to the glycerol backbone. This results in very similar physical and chemical properties, such as polarity and hydrophobicity, making them challenging to resolve with standard chromatographic techniques. The key to separation lies in exploiting the subtle differences in their three-dimensional structure and the accessibility of the free hydroxyl group.

Q2: What is the biological significance of separating these two isomers?

The separation is critically important for research in cell signaling and metabolism. Specifically, sn-1,2-diacylglycerols (DAGs), such as 1,2-diolein, are potent second messengers that are generated at the cell membrane and activate key signaling proteins like Protein Kinase C (PKC). In contrast, 1,3-diacylglycerols are not known to possess these signaling capabilities. Therefore, accurately quantifying the respective isomers is essential to understanding cellular signaling pathways, enzyme kinetics, and metabolic regulation.

Q3: Which chromatographic techniques are most effective for separating 1,3- and 1,2-Diolein?

Several techniques can successfully separate these isomers, with the choice depending on available equipment and experimental goals:

  • Normal-Phase HPLC (NP-HPLC): This is a very common and effective method. It typically uses a polar stationary phase (like silica or diol) and a non-polar mobile phase. The separation is based on the interaction of the polar hydroxyl group on the glycerol backbone with the stationary phase. The 1,2-isomer, with its more accessible hydroxyl group, generally interacts more strongly and thus has a longer retention time than the 1,3-isomer.

  • Reversed-Phase HPLC (RP-HPLC): While less common for this specific separation due to the similar hydrophobicity of the isomers, RP-HPLC can be effective. Using a non-polar stationary phase (like C18), separation is achieved based on subtle differences in hydrophobicity. One established method utilizes 100% acetonitrile as the mobile phase.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase. It often provides excellent resolution for lipid isomers without the need for derivatization and can be faster than HPLC.[2]

  • Argentation (Silver Ion) Chromatography: This technique uses a stationary phase impregnated with silver ions. Separation is based on the interaction of silver ions with the π-electrons of the double bonds in the fatty acid chains. While it is highly effective for separating lipids based on the degree of unsaturation, its utility for positional isomers like diolein depends on how the glycerol structure influences the accessibility of these double bonds to the silver ions.

Troubleshooting Guide: Improving Poor Resolution

Problem: My chromatogram shows co-eluting or poorly resolved peaks for 1,3- and 1,2-Diolein.

Poor resolution is the most common challenge. The goal is to achieve baseline separation, ideally with a resolution value (Rs) of 1.5 or greater. Below are systematic steps and a logical workflow to troubleshoot and improve your separation.

Logical Workflow for Troubleshooting Poor Resolution

This diagram outlines a step-by-step process for diagnosing and fixing poor resolution issues.

G cluster_start cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Evaluation cluster_parameters Step 3: Method Parameter Adjustment cluster_end start Poor Resolution (Rs < 1.5) mp_strength Adjust Mobile Phase Strength (e.g., Hexane:IPA ratio for NP-HPLC) start->mp_strength mp_additive Consider Additives (Rare for this separation) col_type Verify Correct Column (Silica/Diol for NP, C18 for RP) mp_strength->col_type If no improvement mp_degas Ensure Proper Degassing (Check for bubbles) mp_degas->col_type col_health Check Column Health (Pressure, peak shape) flow_rate Decrease Flow Rate col_type->flow_rate If column is OK col_wash Perform Column Wash col_wash->flow_rate temperature Optimize Temperature flow_rate->temperature end_node Resolution Improved (Rs >= 1.5) temperature->end_node

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

1. Mobile Phase Optimization (Highest Impact)

  • For Normal-Phase (NP-HPLC): Adjust Solvent Strength.

    • The most critical parameter is the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, IPA).

    • To Increase Resolution: Decrease the percentage of the polar modifier (IPA). This will increase the retention time of both isomers but can enhance the separation between them. Make small, incremental changes (e.g., from 99:1 Hexane:IPA to 99.5:0.5 Hexane:IPA).

  • For Reversed-Phase (RP-HPLC): Adjust Solvent Strength.

    • If using a gradient, make the gradient shallower to increase the separation window.

    • For isocratic methods, like 100% acetonitrile, ensure the solvent is high-purity (HPLC grade) and properly degassed.[1]

  • Ensure Proper Solvent Preparation.

    • Always use HPLC-grade or SFC-grade solvents.

    • Degas the mobile phase thoroughly to prevent bubble formation, which can cause pressure fluctuations and baseline noise, affecting resolution.

2. Column Evaluation

  • Check Column Health: High backpressure or broad, tailing peaks for standards can indicate a clogged or degraded column.

  • Perform a Column Wash: If contamination is suspected, wash the column according to the manufacturer's instructions. For a C18 column, a typical wash involves flushing with isopropanol.[3][4]

  • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample, extending its life and preserving performance.

3. Method Parameter Adjustment

  • Lower the Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution. However, this will also increase the total run time.

  • Optimize Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). A stable temperature is crucial for reproducible retention times.

Data Presentation: Method Comparison

The following tables summarize conditions for different chromatographic methods used for separating diolein isomers. Note: Explicit numerical resolution (Rs) values are rarely reported in the literature; therefore, qualitative descriptions are provided based on published chromatograms.

Table 1: Normal-Phase HPLC (NP-HPLC) Conditions

ParameterCondition 1
Stationary Phase Silica Column (e.g., Luna 3 µm)
Mobile Phase Hexane / Isopropanol / Acetic Acid (Gradient)
Flow Rate ~1.0 mL/min
Temperature Ambient or controlled (e.g., 50°C)
Resolution Baseline separation reported
Reference Adapted from methods for neutral lipid separation.

Table 2: Reversed-Phase HPLC (RP-HPLC) Conditions

ParameterCondition 1
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 100% Acetonitrile (Isocratic)
Flow Rate 1.1 mL/min
Temperature Ambient
Detection UV at 205 nm
Resolution Baseline separation of 1,3- and 1,2-diolein shown.
Reference Analysis of Diacylglycerols from Vegetable Oils

Table 3: Supercritical Fluid Chromatography (SFC) Conditions

ParameterCondition 1
Stationary Phase Diol Column
Mobile Phase Supercritical CO₂ with Methanol modifier
Backpressure ~15 MPa
Temperature ~40°C
Resolution Baseline separation achieved.
Reference Adapted from Shimadzu Application Note

Experimental Protocols

Detailed Protocol: RP-HPLC Separation of 1,3- and 1,2-Diolein

This protocol is based on the established isocratic method for separating diolein isomers from vegetable oils.

G prep 1. Sample Preparation solv 2. Mobile Phase Preparation prep->solv sys 3. System Equilibration solv->sys inj 4. Injection & Analysis sys->inj data 5. Data Acquisition inj->data

Caption: General experimental workflow for HPLC analysis of dioleins.

1. Materials and Equipment

  • HPLC System: With a pump capable of delivering isocratic flow, an autosampler, a column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm length x 4.6 mm ID, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile.

  • Standards: High-purity this compound and 1,2-Diolein standards.

  • Sample Solvent: Isopropanol or Hexane.

2. Sample Preparation

  • Accurately weigh and dissolve diolein standards or extracted lipid samples in a suitable solvent (e.g., isopropanol) to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with your sample solvent to remove any particulates before transferring to an HPLC vial.

3. Mobile Phase Preparation

  • Pour HPLC-grade acetonitrile into the solvent reservoir.

  • Degas the mobile phase for at least 15 minutes using an inline degasser, sonication, or helium sparging to remove dissolved gases.

4. HPLC Method Parameters

  • Mobile Phase: 100% Acetonitrile.

  • Flow Rate: 1.1 mL/min.

  • Mode: Isocratic.

  • Column Temperature: Set and maintain at a stable ambient temperature (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Detector: UV Detector.

  • Wavelength: 205 nm.

  • Run Time: Approximately 25-30 minutes (adjust as needed based on the retention time of the last eluting isomer).

5. Procedure

  • System Startup: Turn on the HPLC system components.

  • Column Equilibration: Purge the pump and flow lines with the mobile phase. Equilibrate the C18 column with 100% acetonitrile at 1.1 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Set up your injection sequence in the chromatography software, including blanks, standards, and samples.

  • Run Sequence: Start the analysis. This compound is expected to elute before 1,2-Diolein in this reversed-phase system.

  • System Shutdown: After the analysis is complete, flush the column with a suitable storage solvent (e.g., 80:20 acetonitrile:water, or as recommended by the manufacturer) if the system will be idle. Never store a column in 100% organic solvent without consulting the manufacturer's guidelines.

Visualization of Key Concepts

Signaling Role of 1,2-Diacylglycerol (DAG)

The primary motivation for separating 1,2- and this compound is their distinct biological activity. Only the 1,2-isomer is a key signaling molecule.

G cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (Signaling Active) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Response Cellular Response PKC_active->Response phosphorylates targets Stimulus External Stimulus (e.g., Hormone) Stimulus->PLC DAG_1_3 1,3-Diacylglycerol (Signaling Inactive) DAG_1_3->Response No Activation

Caption: Simplified signaling pathway showing the role of 1,2-DAG in PKC activation.

References

Best practices for handling and storing 1,3-Diolein in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,3-Diolein. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound in the laboratory, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers may ship the product at ambient temperatures, but it should be transferred to -20°C upon receipt for optimal preservation.[3]

Q2: What is the shelf-life of this compound?

A2: When stored properly at -20°C, this compound is stable for at least two years.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE should be worn, including safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat or overalls.[2] In situations where aerosols or mists may be generated, a respirator may be necessary.

Q4: Is this compound considered hazardous?

A4: According to the 2012 OSHA Hazard Communication Standard, this compound is not considered a hazardous substance. However, it is always recommended to handle all chemicals with care and follow good industrial hygiene and safety practices.

Q5: How should I dispose of this compound waste?

A5: Disposal of this compound waste should be in accordance with all applicable regional, national, and local laws and regulations. Contaminated packaging should not be reused.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during experiments involving this compound.

Problem Possible Cause Solution
Difficulty dissolving this compound in aqueous buffers. This compound is sparingly soluble in aqueous solutions.For maximum solubility in aqueous buffers, first dissolve the this compound in an organic solvent such as ethanol or dimethylformamide (DMF). The stock solution can then be diluted with the aqueous buffer of choice. For example, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. It is not recommended to store the aqueous solution for more than one day.
Inconsistent results in cell-based assays. 1. Poor dispersion in media: Due to its lipophilic nature, this compound may not disperse evenly in cell culture media, leading to variable concentrations. 2. Degradation: Although stable when stored properly, it may degrade in aqueous media over time at 37°C.1. Use of a vehicle: Prepare a stock solution in a water-miscible organic solvent like ethanol or DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. 2. Fresh preparations: Prepare fresh dilutions of this compound in media for each experiment.
Low efficiency of liposome incorporation. Improper hydration temperature: The hydration of the lipid film must be done at a temperature above the gel-liquid crystal transition temperature (Tc) of all lipids in the mixture.Ensure that the hydration buffer is pre-warmed to a temperature above the Tc of all lipid components, including this compound, before adding it to the dry lipid film.
Unexpected cellular responses. Isomer impurity: Commercially available this compound may contain small amounts of the 1,2-isomer, which can have different biological activities.Purchase high-purity this compound (≥99%) that is essentially free of the 1,2-isomer. Check the certificate of analysis from the supplier.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • This compound

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DOPC and this compound in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the transition temperature of the lipids.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder's syringes.

    • Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form SUVs of a uniform size.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they can be frozen, but stability should be verified.

Protocol 2: Activation of Protein Kinase C (PKC) in Cell Culture

This protocol provides a general guideline for using this compound to activate PKC in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Ethanol or DMSO (as a vehicle)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • PKC activity assay kit or antibodies for Western blotting to detect phosphorylated PKC substrates

Methodology:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration. It is crucial to ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1%).

  • Cell Treatment:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Incubate the cells for the desired time at 37°C in a CO2 incubator.

  • Cell Lysis and Analysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Analyze PKC activation using a PKC activity assay kit or by Western blotting to detect the phosphorylation of specific PKC substrates.

Signaling Pathway Diagram

This compound, as a diacylglycerol (DAG), is a key second messenger in the activation of conventional and novel Protein Kinase C (PKC) isoforms. The following diagram illustrates this signaling pathway.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Binds and activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates PKC_inactive_cyto Inactive PKC PKC_inactive_cyto->PKC_inactive Translocates to membrane Receptor Gq-coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC Signal Extracellular Signal Signal->Receptor Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation, Differentiation) Phospho_Substrate->Response

Caption: Activation of Protein Kinase C (PKC) by this compound (DAG).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC39H72O5
Molecular Weight620.99 g/mol
AppearanceLiquid
Storage Temperature-20°C
Solubility in Ethanol/DMF~10 mg/mL
Solubility in 1:1 Ethanol:PBS~0.5 mg/mL

Table 2: Recommended Storage Conditions Summary

ConditionTemperatureDurationNotes
Long-term Storage-20°C≥ 2 yearsKeep tightly sealed in a dry, well-ventilated place.
Short-term Storage (Aqueous Solution)4°C≤ 1 dayNot recommended for prolonged storage.

References

Validation & Comparative

Differentiating 1,3-Diolein from 1,2-Diolein using High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of diacylglycerol (DAG) isomers like 1,3-diolein and 1,2-diolein are critical for product characterization, stability testing, and understanding biological signaling pathways. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for separating these two positional isomers, supported by experimental data and detailed protocols.

The primary challenge in separating this compound and 1,2-diolein lies in their structural similarity. However, subtle differences in their polarity and stereochemistry can be exploited using specific HPLC techniques. The two most effective approaches are Reversed-Phase HPLC (RP-HPLC) and Silver-Ion HPLC (Ag-HPLC).

Comparative Analysis of HPLC Methods

This section compares the performance of RP-HPLC and Ag-HPLC for the separation of this compound and 1,2-diolein.

ParameterReversed-Phase HPLC (RP-HPLC)Silver-Ion HPLC (Ag-HPLC)
Principle Separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The more polar 1,2-diolein generally elutes later than the less polar this compound.Separation is based on the reversible interaction between the pi electrons of the double bonds in the oleic acid chains and silver ions impregnated on the stationary phase. This technique is highly sensitive to the position of the fatty acid on the glycerol backbone.
Typical Column C18 (Octadecylsilane)Silica gel impregnated with silver nitrate or silver ions bonded to an ion-exchange support.
Mobile Phase Isocratic elution with 100% acetonitrile is effective.[1][2] Gradient elution with mixtures of acetonitrile, isopropanol, and other organic solvents can also be used.[3]Isocratic elution with a non-polar solvent like hexane containing a small percentage of a more polar modifier such as acetonitrile.[4]
Elution Order This compound typically elutes before 1,2-diolein.[1]The elution order can be influenced by the specific column and mobile phase conditions.
Resolution Good resolution can be achieved, particularly with optimized mobile phases and column temperatures.Generally provides excellent resolution for positional isomers due to the specific interaction with silver ions.
Detection UV detection at low wavelengths (e.g., 205 nm) is common. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used, especially when the mobile phase lacks a UV chromophore.ELSD or MS are preferred as the mobile phases are often not UV-transparent.
Advantages Robust and widely available methodology. Good for simultaneous analysis of a range of lipids.High selectivity for unsaturated isomers. Excellent for resolving complex mixtures of positional isomers.
Disadvantages May require longer analysis times or multiple columns for complex mixtures.Silver-impregnated columns can have a limited lifetime and can be sensitive to certain mobile phase components. The use of silver can also pose challenges for downstream analysis.

Experimental Protocols

Below are detailed methodologies for the separation of this compound and 1,2-diolein using RP-HPLC and Ag-HPLC.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is adapted from a published study that successfully separated positional isomers of diacylglycerols.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

  • Detection: UV detection at 205 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the diolein standards or sample in the mobile phase or a compatible solvent like isopropanol.

  • Expected Elution Order: this compound will elute before 1,2-diolein.

Silver-Ion HPLC (Ag-HPLC) Protocol

This protocol is based on the principles of silver-ion chromatography for lipid isomer separation.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column: A commercially available silver-ion column or a silica column impregnated with silver nitrate.

  • Mobile Phase: Isocratic elution with a mixture of hexane and acetonitrile (e.g., 99:1 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Controlled temperature, for example, 20 °C. Note that in Ag-HPLC with hexane-based mobile phases, lower temperatures can sometimes lead to faster elution.

  • Detection: ELSD (Drift tube temperature: 40 °C, Nebulizing gas pressure: 3.5 bar) or MS with a suitable ionization source (e.g., APCI or ESI).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or hexane.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for HPLC analysis and the general logical relationship in method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Diolein Isomer Mixture Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 or Ag+ Column HPLC_System->Column Detector UV, ELSD, or MS Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A general experimental workflow for the HPLC analysis of diolein isomers.

Method_Selection Start Need to Separate 1,3- and 1,2-Diolein Question_Purity Primary Goal: High Purity Isolation? Start->Question_Purity Question_Routine Primary Goal: Routine Quantification? Start->Question_Routine RP_HPLC Reversed-Phase HPLC (Robust & Versatile) Question_Purity->RP_HPLC No Ag_HPLC Silver-Ion HPLC (High Selectivity) Question_Purity->Ag_HPLC Yes Question_Routine->RP_HPLC Yes Question_Routine->Ag_HPLC No

Caption: A decision-making diagram for selecting the appropriate HPLC method.

References

In Vitro Digestion of 1,3-Diglycerides versus Triglycerides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the digestive fate of lipids is paramount for optimizing drug delivery systems and enhancing the bioavailability of lipophilic compounds. This guide provides an objective comparison of the in vitro digestion of 1,3-diglycerides (DAG) and triglycerides (TAG), supported by experimental data and detailed protocols.

Executive Summary

In vitro studies consistently demonstrate that 1,3-diglycerides undergo a more rapid and extensive hydrolysis compared to triglycerides. This accelerated digestion leads to a higher concentration of bioaccessible monoacylglycerols and free fatty acids, which can be advantageous for the absorption of poorly water-soluble drugs. The structural difference, with fatty acids esterified at the sn-1 and sn-3 positions of the glycerol backbone in 1,3-DAGs, facilitates more efficient enzymatic action by pancreatic lipase compared to the three fatty acid chains of TAGs.

Comparative Digestion Data

The following tables summarize the quantitative data from in vitro digestion studies, highlighting the key differences in the lipolysis of 1,3-diglycerides and triglycerides.

Table 1: Comparative Rate and Extent of In Vitro Intestinal Lipolysis

Lipid SubstrateInitial Rate of Hydrolysis (%/min)Extent of Hydrolysis after 120 min (%)Reference
1,3-Diolein (DO)Higher than Triolein~95%[1]
Triolein (TO)Lower than this compoundLower than this compound[1]

Note: The study by Martin et al. (2014) demonstrated a clear trend of faster and more complete digestion for this compound compared to triolein under simulated intestinal conditions.

Table 2: Composition of Digestion Products after In Vitro Intestinal Digestion

Initial SubstrateMajor Digestion ProductsKey FindingsReference
This compound (DO)1-Monoolein (1-MO), Free Fatty AcidsProduces a higher level of 1-MO compared to Triolein.[1]
Triolein (TO)2-Monoolein (2-MO), Free Fatty AcidsPrimarily generates 2-MO.[1]

Finding: The digestion of 1,3-diglycerides results in a greater proportion of 1-monoacylglycerols, which are known to be readily absorbed.

Experimental Protocols

A standardized and reproducible in vitro digestion model is crucial for accurately comparing the lipolysis of different lipid species. The following protocol is a widely accepted static in vitro digestion method, such as the INFOGEST protocol, adapted for lipid digestion studies.[2]

Simulated Gastrointestinal Digestion Protocol (Adapted from INFOGEST)

1. Oral Phase:

  • Sample Preparation: Disperse 5g of the lipid sample (1,3-diglyceride or triglyceride) in a suitable volume of simulated salivary fluid (SSF) at 37°C.

  • Incubation: Incubate the mixture for 2-5 minutes to simulate the oral phase.

2. Gastric Phase:

  • Addition of Gastric Fluid: Add simulated gastric fluid (SGF) containing pepsin to the oral bolus at a 1:1 (v/v) ratio.

  • pH Adjustment: Adjust the pH to 3.0 with HCl.

  • Incubation: Incubate for 2 hours at 37°C with continuous mixing to simulate gastric digestion.

3. Intestinal Phase:

  • Addition of Intestinal Fluid: Add simulated intestinal fluid (SIF) containing pancreatin and bile salts to the gastric chyme at a 1:1 (v/v) ratio.

  • pH Adjustment: Adjust the pH to 7.0 with NaOH.

  • Initiation of Lipolysis: Initiate the intestinal digestion by adding a pre-determined amount of pancreatic lipase.

  • pH-Stat Titration: Maintain a constant pH of 7.0 by titrating the released free fatty acids with a standardized NaOH solution using a pH-stat apparatus. The rate of NaOH consumption is proportional to the rate of lipolysis.

  • Incubation: Continue the incubation for 2 hours at 37°C with continuous mixing.

  • Sample Collection: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to analyze the composition of digestion products (monoacylglycerols, diacylglycerols, triglycerides, and free fatty acids) using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Process

In Vitro Digestion Experimental Workflow

G cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase oral_sample Lipid Sample (1,3-DAG or TAG) ssf Add Simulated Salivary Fluid (SSF) oral_sample->ssf oral_incubation Incubate (2-5 min, 37°C) ssf->oral_incubation sgf Add Simulated Gastric Fluid (SGF) + Pepsin oral_incubation->sgf Gastric Digestion ph_gastric Adjust pH to 3.0 sgf->ph_gastric gastric_incubation Incubate (2h, 37°C) ph_gastric->gastric_incubation sif Add Simulated Intestinal Fluid (SIF) + Pancreatin + Bile gastric_incubation->sif Intestinal Digestion ph_intestinal Adjust pH to 7.0 sif->ph_intestinal lipase Add Pancreatic Lipase ph_intestinal->lipase ph_stat pH-Stat Titration (Monitor FFA release) lipase->ph_stat intestinal_incubation Incubate (2h, 37°C) ph_stat->intestinal_incubation sampling Collect Aliquots for Analysis intestinal_incubation->sampling

Caption: Workflow of the in vitro gastrointestinal digestion model.

Comparative Metabolic Fate of Digestion Products

G cluster_digestion Intestinal Lumen cluster_absorption Enterocyte Absorption & Metabolism dag 1,3-Diglyceride mg1 1-Monoacylglycerol + 2 Free Fatty Acids dag->mg1 Pancreatic Lipase tag Triglyceride mg2 2-Monoacylglycerol + 2 Free Fatty Acids tag->mg2 Pancreatic Lipase enterocyte_mg1 1-Monoacylglycerol mg1->enterocyte_mg1 Absorption enterocyte_mg2 2-Monoacylglycerol mg2->enterocyte_mg2 Absorption resynthesis_tag1 Re-esterification to TAG (Monoacylglycerol Pathway) enterocyte_mg1->resynthesis_tag1 portal_vein Portal Vein Transport enterocyte_mg1->portal_vein Minor Pathway resynthesis_tag2 Re-esterification to TAG (Monoacylglycerol Pathway) enterocyte_mg2->resynthesis_tag2 chylomicron Chylomicron Formation resynthesis_tag1->chylomicron resynthesis_tag2->chylomicron lymphatic Lymphatic System chylomicron->lymphatic

Caption: Comparative metabolic pathways of 1,3-diglyceride and triglyceride digestion products.

Conclusion

The in vitro evidence strongly suggests that 1,3-diglycerides are more readily digested than triglycerides. This leads to a faster release of free fatty acids and the formation of 1-monoacylglycerols, which are efficiently absorbed by enterocytes. For drug development, formulating lipophilic active pharmaceutical ingredients (APIs) with 1,3-diglycerides could be a promising strategy to enhance their solubility and bioavailability. The distinct metabolic pathway of 1,3-diglycerides, potentially leading to less lipid accumulation, also presents an interesting avenue for nutritional and therapeutic applications. Further in vivo studies are warranted to fully elucidate the translational potential of these in vitro findings.

References

Quantitative Analysis of 1,3-Diolein: A Comparative Guide to Certified Reference Material-Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 1,3-Diolein, the selection of an appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of the two primary chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), including its variants with Ultraviolet (UV) and Mass Spectrometric (MS) detection. The use of certified reference materials (CRMs) is central to ensuring the accuracy and traceability of these quantitative analyses.

Introduction to this compound and the Role of Certified Reference Materials

This compound, a diacylglycerol, is a key intermediate in lipid metabolism and a component of various natural and synthetic products, including pharmaceuticals and biofuels.[1] Accurate quantification is crucial for quality control, formulation development, and metabolic research. Certified reference materials (CRMs) for this compound serve as the benchmark for these measurements, providing a known and verified concentration to ensure the reliability and comparability of analytical results across different laboratories and methods.[2][3] Several suppliers, including Restek and Sigma-Aldrich, offer this compound CRMs, often in pyridine, intended for chromatographic applications.[2]

Comparative Overview of Analytical Techniques

The two principal analytical approaches for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited to different analytical needs.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique, particularly for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. The ASTM D6584 standard test method, designed for the analysis of glycerides in biodiesel, is a well-established protocol that employs GC-FID for this compound quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase, making it suitable for a broader range of molecules, including those that are non-volatile or thermally labile, without the need for derivatization. For this compound analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed with various detectors, primarily Ultraviolet (UV) and Mass Spectrometry (MS).

The following sections provide a detailed comparison of these methods, including experimental protocols and performance data, to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the key quantitative parameters for the GC-FID and HPLC-based methods for this compound analysis.

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-FID (ASTM D6584)RP-HPLC-UVLC-MS/MS
Linearity High (typically R² > 0.99)Good (reported over three orders of magnitude)Excellent (wide dynamic range)
Accuracy High, dependent on accurate CRM concentrationMethod-dependent, generally good with proper calibrationHigh, with the use of internal standards
Precision (%RSD) Excellent (typically < 5%)Good (method-dependent)Excellent (typically < 15%)
Limit of Detection (LOD) Low (ng range)0.2 - 0.7 µg/mL for similar diacylglycerolsVery low (pg to fg range)
Limit of Quantitation (LOQ) Low (ng range)0.6 - 1.9 µg/mL for similar diacylglycerolsLow (pg to ng range)
Throughput Moderate, due to sample preparation and run timeHigher than GC, especially with modern UPLC systemsHigh, with rapid gradient methods
Specificity Good, based on retention timeModerate, potential for co-elution with isomersExcellent, based on mass-to-charge ratio and fragmentation

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable quantitative analysis. This section outlines the typical methodologies for GC-FID and HPLC-based analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) based on ASTM D6584

This method is the standard for determining glycerides in biodiesel and is well-suited for the quantification of this compound using a CRM.

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 100 mg of the sample or CRM into a vial.

  • Add a known amount of internal standards (e.g., butanetriol and tricaprin).

  • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the derivatizing agent.

  • Seal the vial and shake vigorously.

  • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Add approximately 8 mL of n-heptane to the vial.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a cool on-column or programmable temperature vaporizing (PTV) inlet.

  • Column: A capillary column suitable for high-temperature analysis, such as a 15 m x 0.32 mm x 0.1 µm polydimethylsiloxane (PDMS) column.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp 1: 15 °C/min to 180 °C.

    • Ramp 2: 7 °C/min to 230 °C.

    • Ramp 3: 30 °C/min to 380 °C, hold for 10 min.

  • Injector Temperature: Programmed to follow the oven temperature.

  • Detector Temperature: 380 °C.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of the this compound CRM and the internal standards.

  • Analyze the calibration standards and the samples using the described GC-FID method.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the CRM.

  • Calculate the concentration of this compound in the samples based on the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method offers a direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • Dissolve the accurately weighed sample or CRM in a suitable solvent (e.g., acetonitrile or a mixture of n-hexane and acetone).

  • Filter the solution through a 0.45 µm filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile is often effective. Gradient elution with acetonitrile and water may also be used for more complex samples.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: 205 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards with known concentrations of the this compound CRM.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the CRM.

  • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

1. Sample Preparation:

  • Similar to HPLC-UV, dissolve the sample or CRM in a suitable solvent and filter. For complex matrices like biological samples, a liquid-liquid or solid-phase extraction may be necessary.

2. LC-MS Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and water, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MS Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative and quantitative analysis. For higher selectivity, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument.

3. Calibration and Quantification:

  • Prepare calibration standards with the this compound CRM. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS to correct for matrix effects and variations in ionization.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Experimental Workflows and Signaling Pathways

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for the GC-FID and HPLC-based methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample/CRM add_is Add Internal Standards weigh->add_is derivatize Add MSTFA & React add_is->derivatize dilute Dilute with Heptane derivatize->dilute inject Inject into GC dilute->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound quantification by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/CRM dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV or MS Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The choice between GC-FID and HPLC-based methods for the quantitative analysis of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.

  • GC-FID (ASTM D6584) is a highly robust and standardized method, ideal for quality control in applications like biodiesel analysis where high precision and accuracy are critical. The main drawback is the need for a derivatization step.

  • RP-HPLC-UV offers a simpler and more direct analysis without derivatization, making it a good choice for routine analysis of relatively clean samples. However, its sensitivity and specificity may be lower compared to GC-FID and LC-MS.

  • LC-MS provides the highest sensitivity and selectivity, making it the preferred method for complex matrices, trace-level quantification, and research applications where unambiguous identification is crucial.

Regardless of the chosen method, the use of certified reference materials for this compound is indispensable for achieving accurate, reliable, and traceable quantitative results. This guide provides the foundational information to help researchers and analysts make an informed decision on the most suitable methodology for their specific analytical challenges.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Diolein

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of lipid analysis, particularly for diacylglycerols like 1,3-Diolein, the selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices. This guide provides a comprehensive comparison of common analytical techniques for this compound, including High-Performance Liquid Chromatography (HPLC) with different detection methods and Gas Chromatography (GC). The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and cross-validate the most suitable method for their specific application, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure that different analytical techniques yield comparable and reliable results. This is especially important when methods are transferred between laboratories or when different techniques are employed throughout various stages of product development. For this compound, the primary analytical approaches involve HPLC and GC, each with its own set of advantages and limitations.

Data Presentation: Performance Characteristics of Analytical Methods for this compound

The following table summarizes the key performance parameters for different analytical methods used for the quantification of this compound and related diacylglycerols, based on available literature.

ParameterHPLC-CADHPLC-RIDHPLC-UVLC-ESI/MSGC-FID (as FAMEs)
Principle Separation based on polarity, detection based on charged aerosol.Separation based on polarity, detection based on refractive index changes.Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.Separation of fatty acid methyl esters based on volatility.
Limit of Detection (LOD) --0.2-0.7 µg/mL[1]-Analyte dependent
Limit of Quantification (LOQ) ≤0.0003% (w/w) for acylglycerols[2]0.1 mg/mL0.6–1.9 µg/mL[1]-Analyte dependent
Linearity (R²) >0.999[2]->0.99 over three orders of magnitude[1]--
Accuracy (% Recovery) -92-106%-85.2-114.9%-
Precision (% RSD) 0.2–1.5 for acylglycerols<10%-3.8-14.7%-
Derivatization Required NoNoNoNoYes (Transesterification)
Selectivity GoodModerateGood, potential for interferenceExcellentHigh
Sample Throughput ModerateModerateHighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the direct analysis of this compound without the need for derivatization.

  • Instrumentation : HPLC system equipped with a cyanopropyl column and a charged aerosol detector.

  • Sample Preparation : Samples and standards are dissolved in a mixture of 5% (v/v) isopropanol in 2,2,4-trimethylpentane (TMP).

  • Chromatographic Conditions :

    • Column : Cyanopropyl, 3 µm, 4.0 x 150 mm.

    • Column Temperature : 40 °C.

    • Mobile Phase : A gradient of 2,2,4-trimethylpentane, methyl-tert-butyl ether/acetic acid, and 2,2,4-trimethylpentane/n-butyl acetate/methanol/acetic acid.

    • Flow Rate : 1.0–1.2 mL/min.

    • Injection Volume : 2–10 µL.

  • Detector Settings (Corona ultra RS charged aerosol detector) :

    • Nebulizer Temperature : 15 °C.

    • Power Function : 2.0 for acylated glycerols.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is applicable for the quantification of long-chain lipids like this compound in biological matrices.

  • Instrumentation : HPLC system coupled to a differential refractometric detector.

  • Sample Preparation : Samples containing long-chain lipids are prepared for analysis.

  • Chromatographic Conditions :

    • Column : C18 column, 4.6 x 75 mm, 3.5 µm.

    • Mobile Phase : Isocratic mixture of acetonitrile/methanol/THF (40:40:20 v/v/v) for the separation of diolein and triolein.

    • Flow Rate : 1 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 40 μL.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method allows for the separation of diacylglycerol positional isomers.

  • Instrumentation : RP-HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : C18 column.

    • Mobile Phase : Isocratic elution with 100% acetonitrile.

    • Flow Rate : 1.1 mL/min.

    • Detection : UV at 205 nm.

Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (LC-ESI/MS)

This technique offers high sensitivity and selectivity for the simultaneous quantification of oleins in biological samples.

  • Instrumentation : Liquid chromatography system coupled with an electrospray ionization mass spectrometer.

  • Sample Preparation : Fat-soluble components are extracted using a chloroform-isopropyl alcohol solution, followed by centrifugation and filtration.

  • Chromatographic Conditions :

    • Column : Non-aqueous reversed-phase column.

    • Mobile Phase : A gradient of methanol (A) and acetone-isopropyl alcohol (B).

Gas Chromatography with Flame Ionization Detection (GC-FID) following Transesterification

Due to the low volatility of diacylglycerols, a derivatization step is necessary for GC analysis.

  • Instrumentation : Gas chromatograph with a flame ionization detector.

  • Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs) :

    • Accurately weigh the this compound sample.

    • Dissolve the sample in a suitable solvent like hexane.

    • Add a base catalyst such as sodium methoxide in methanol to initiate the transesterification reaction.

    • After incubation, quench the reaction and separate the organic phase containing the FAMEs.

  • GC-FID Conditions :

    • Column : A polar capillary column suitable for FAME analysis.

    • Carrier Gas : Helium or Hydrogen.

    • Injector and Detector Temperature : Typically set high to ensure volatilization (e.g., 250°C for injector, 300°C for detector).

    • Oven Temperature Program : A temperature gradient is used to separate the FAMEs (e.g., initial hold at 100°C, ramp up to 240°C).

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods for this compound.

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_methodA Method A cluster_methodB Method B cluster_data Data Analysis & Comparison cluster_conclusion Conclusion prep Prepare Standard Solutions & Quality Control Samples of this compound A_analysis Analyze Samples using HPLC-based Method prep->A_analysis B_analysis Analyze Samples using GC-based Method prep->B_analysis compare Compare Performance Metrics: Linearity, Accuracy, Precision, LOD/LOQ A_analysis->compare B_analysis->compare conclusion Determine Comparability of the Two Methods compare->conclusion cluster_sample Sample Processing cluster_analysis GC-FID Analysis cluster_result Result start This compound Sample dissolve Dissolve in Hexane start->dissolve react Add Sodium Methoxide (Transesterification) dissolve->react extract Extract FAMEs react->extract inject Inject into GC extract->inject separate Separate FAMEs on Column inject->separate detect Detect by FID separate->detect quantify Quantify Fatty Acids detect->quantify

References

A Comparative Guide to the Isomer-Specific Quantification of 1,3-Diolein in Lipid Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid isomers is critical for understanding their distinct biological roles and for the development of targeted therapeutics. 1,3-Diolein, a diacylglycerol (DAG) isomer, is a key second messenger involved in cellular signaling pathways. Its precise measurement, distinct from its isomers such as 1,2-diolein, is essential for elucidating its function in physiological and pathological processes. This guide provides an objective comparison of analytical methodologies for the isomer-specific quantification of this compound in lipid extracts, supported by experimental data and detailed protocols.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical technique for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix. The following table summarizes the performance of three common methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter RP-HPLC-UV Supercritical Fluid Chromatography (SFC) LC-MS/MS
Principle Separation based on hydrophobicity on a C18 stationary phase.Separation using a supercritical fluid mobile phase and a polar stationary phase (e.g., Diol column).Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.
Instrumentation HPLC system with UV detector.SFC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometer).LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Sample Derivatization Not required.Not required.Can be performed to enhance ionization efficiency but is not always necessary.
Limit of Detection (LOD) 0.2 µg/mL for 1,3-dilinolein[1]Data not explicitly available for this compound. General SFC methods show high sensitivity.High sensitivity, capable of detecting low abundance species.
Limit of Quantification (LOQ) 0.7 µg/mL for 1,3-dilinolein[1]Data not explicitly available for this compound.High sensitivity, allowing for precise quantification of low-level analytes.
Linearity Observed over three orders of magnitude.[1]Generally good linearity over a wide concentration range.Excellent linearity over several orders of magnitude.
Accuracy (% Bias) Method demonstrates good accuracy.[1]Data not explicitly available for this compound.Typically high accuracy (e.g., 85.2-114.9% for total diolein in feces).[2]
Precision (% CV) Method demonstrates good precision.Data not explicitly available for this compound.Typically high precision (e.g., 3.8-14.7% for total diolein in feces).
Throughput Moderate.High, due to faster separation times compared to HPLC.High, especially with modern UHPLC systems.
Strengths Simple, robust, and widely available instrumentation. Good for baseline separation of some isomers.Excellent for separating isomers without derivatization. Environmentally friendly due to reduced solvent usage.High selectivity and sensitivity, providing structural confirmation. Ideal for complex biological matrices.
Limitations Lower sensitivity compared to MS-based methods. Potential for co-elution with other lipid species.Requires specialized instrumentation. Quantitative performance data for specific isomers can be limited.Higher initial instrument cost and complexity. Potential for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are protocols for lipid extraction and subsequent analysis using the compared techniques.

Lipid Extraction from Cultured Cells

This protocol is a modified Bligh and Dyer method suitable for extracting total lipids, including diacylglycerols, from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Add 2.5 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.75 mL of chloroform and vortex for 30 seconds.

  • Add 0.75 mL of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for the intended chromatographic analysis (e.g., acetonitrile for RP-HPLC, or a mixture of isopropanol and methanol for LC-MS).

RP-HPLC-UV Method for this compound Quantification

This method is adapted from a published procedure for the separation of diacylglycerol isomers.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: 100% Acetonitrile (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations in acetonitrile to generate a calibration curve.

  • Reconstitute the dried lipid extract in acetonitrile.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard. In a typical elution order, this compound elutes before 1,2-diolein.

  • Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.

Supercritical Fluid Chromatography (SFC) Method for Diolein Isomer Separation

This protocol is based on a method developed for the separation of diglyceride isomers.

Instrumentation:

  • SFC system

  • Diol stationary phase column (e.g., Shim-pack™ UC-Diol)

  • Detector (e.g., Charged Aerosol Detector or Mass Spectrometer)

Chromatographic Conditions:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol

  • Gradient: A suitable gradient of increasing methanol concentration.

  • Flow Rate: 3 mL/min

  • Back Pressure: 15 MPa

  • Column Temperature: 40 °C

Procedure:

  • Prepare standard solutions of this compound in an appropriate solvent (e.g., chloroform/methanol).

  • Reconstitute the lipid extract in the same solvent.

  • Inject the standards and samples into the SFC system.

  • The typical elution order on a diol column is this compound followed by 1,2-diolein.

  • Quantify this compound using a calibration curve generated from the standards.

Isomer-Specific LC-MS/MS Analysis of this compound

This protocol outlines a general approach for the targeted quantification of this compound using LC-MS/MS.

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • C18 or C30 reversed-phase column

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the diacylglycerols.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion: [M+NH₄]⁺ for this compound

  • Product Ions: Specific fragment ions characteristic of the fatty acyl chains.

  • Collision Energy: Optimized for the specific instrument and analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Procedure:

  • Prepare calibration standards of this compound and an appropriate internal standard (e.g., a deuterated analog) in the mobile phase.

  • Reconstitute the lipid extracts in the mobile phase.

  • Inject standards and samples into the LC-MS/MS system.

  • Develop an MRM method using the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (e.g., Cultured Cells, Plasma) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution RPHPLC RP-HPLC-UV Reconstitution->RPHPLC Inject SFC SFC-CAD/MS Reconstitution->SFC Inject LCMS LC-MS/MS Reconstitution->LCMS Inject Quantification Quantification (Calibration Curve) RPHPLC->Quantification SFC->Quantification LCMS->Quantification Results Isomer-Specific This compound Concentration Quantification->Results

Caption: General experimental workflow for the quantification of this compound.

Protein Kinase C (PKC) Activation Signaling Pathway

This compound is a diacylglycerol that plays a crucial role as a second messenger in activating conventional isoforms of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_stimulus External Stimulus PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active cPKC (membrane-bound) DAG->PKC_active recruits & activates PKC_inactive Inactive cPKC (cytosolic) PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Stimulus Agonist (e.g., Hormone, Neurotransmitter) Receptor Gq-protein-coupled Receptor Stimulus->Receptor Receptor->PLC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_active co-activates

References

A Comparative Guide to the Hydrolysis and Absorption of Monoacylglycerols and Diacylglycerols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis and absorption rates of monoacylglycerols (MAGs) and diacylglycerols (DAGs), supported by experimental data. The information presented is intended to assist researchers and professionals in drug development in understanding the digestive fate and intestinal uptake of these lipid species, which are critical components in both nutrition and lipid-based drug delivery systems.

Executive Summary

The digestion of dietary triacylglycerols (TAGs) is a sequential process yielding diacylglycerols, monoacylglycerols, and free fatty acids (FFAs). The primary products absorbed by intestinal enterocytes are 2-monoacylglycerols (2-MAG) and FFAs. While DAGs are key intermediates in this process, 2-MAGs are the principal acylglycerol species taken up by the small intestine.

Experimental evidence indicates that the hydrolysis of DAGs by pancreatic lipase is a rapid process, even faster than the initial hydrolysis of TAGs. Once formed, 2-MAGs are efficiently absorbed via both passive diffusion and protein-mediated transport. Inside the enterocyte, these absorbed 2-MAGs are re-esterified back into DAGs and subsequently TAGs for incorporation into chylomicrons. Although direct comparative data on the intestinal uptake rates of luminal MAGs versus DAGs is limited, in vivo studies suggest that the overall absorption efficiency of oils rich in DAGs is comparable to that of traditional TAG-based oils, indicating that their hydrolysis and subsequent absorption are highly efficient processes.

Data Presentation: Hydrolysis and Absorption Parameters

The following tables summarize key quantitative data from experimental studies on the hydrolysis and absorption of MAGs and DAGs.

Table 1: Comparative Enzymatic Hydrolysis Data
ParameterSubstrate (Diacylglycerol)Substrate (Triacylglycerol)Notes
Relative Hydrolysis Rate FasterSlowerPancreatic lipase hydrolyzes dioleoylglycerol faster than trioleoylglycerol.[1]
Apparent Activation Energy 53.5 kJ/mol59.8 kJ/molLower activation energy for dioleoylglycerol suggests a faster reaction rate.[1]
Lipase Selectivity VariableHigher at low colipasePancreatic lipase activity on TAG vs. DAG can be influenced by cofactors like colipase.[1]
Table 2: Intestinal Absorption Characteristics
ParameterMonoacylglycerols (MAGs)Diacylglycerols (DAGs)
Primary Absorbed Form Yes (predominantly as 2-MAG)[2]No (primarily an intracellular intermediate)[2]
Uptake Mechanism Saturable, protein-mediated transport demonstrated in Caco-2 cells; passive diffusion also occurs.Not directly studied in detail; inferred to be highly efficient based on in vivo data from DAG oil feeding studies.
Overall Absorption Efficiency High; 2-MAG is the major pathway for TAG absorption.Comparable to TAGs in vivo, suggesting efficient hydrolysis to absorbable MAG and FFA, or potential for direct absorption of DAGs followed by intracellular metabolism.
Kinetic Data (Caco-2 cells) Uptake of sn-2-monoolein is a saturable process, indicative of carrier-mediated transport.Specific Vmax and Km values for DAG uptake are not readily available in the literature.

Mandatory Visualization

Lipid Digestion and Absorption Pathway

The following diagram illustrates the sequential hydrolysis of triacylglycerols to di- and monoacylglycerols in the intestinal lumen and their subsequent absorption and re-esterification within an enterocyte.

Lipid_Digestion_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte TAG Triacylglycerol (TAG) DAG Diacylglycerol (DAG) TAG->DAG Pancreatic Lipase FFA Free Fatty Acid (FFA) TAG->FFA + FFA MAG 2-Monoacylglycerol (2-MAG) DAG->MAG Pancreatic Lipase DAG->FFA + FFA Micelle Mixed Micelle MAG->Micelle FFA->Micelle MAG_in 2-MAG Micelle->MAG_in Absorption FFA_in FFA Micelle->FFA_in Absorption DAG_intra DAG MAG_in->DAG_intra MGAT FFA_in->DAG_intra + Acyl-CoA TAG_intra TAG FFA_in->TAG_intra + Acyl-CoA DAG_intra->TAG_intra DGAT Chylomicron Chylomicron TAG_intra->Chylomicron Lymph Lymph Chylomicron->Lymph

Figure 1. Pathway of dietary lipid digestion and absorption.
Experimental Workflow: In Vitro Hydrolysis Assay

This diagram outlines the typical workflow for assessing the rate of acylglycerol hydrolysis using an in vitro model that simulates intestinal conditions.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S 1. Prepare Substrate Emulsion (MAG or DAG in buffer with bile salts) R 3. Initiate Reaction (Add Lipase to Substrate at 37°C) S->R E 2. Prepare Pancreatic Lipase Solution E->R T 4. Monitor pH & Titrate (Use pH-stat to add NaOH and quantify FFA release) R->T Q 5. Quench Reaction (e.g., add inhibitor or change pH) T->Q X 6. Extract Lipids (e.g., Folch method) Q->X C 7. Quantify Products (TLC, GC, or HPLC) X->C

Figure 2. Workflow for in vitro lipolysis assay.
Experimental Workflow: Caco-2 Cell Absorption Assay

The following diagram details the process of measuring the rate of MAG or DAG absorption using the Caco-2 cell monolayer model, a standard for in vitro intestinal permeability studies.

Absorption_Workflow cluster_culture Cell Culture cluster_experiment Uptake Experiment cluster_quantify Quantification Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days to form differentiated monolayer Seed->Culture Verify 3. Verify Monolayer Integrity (Measure TEER) Culture->Verify Prepare 4. Prepare Micellar Solution (Labeled MAG/DAG, bile salts, FFA) Verify->Prepare Incubate 5. Apply to Apical Chamber (Incubate at 37°C for time course) Prepare->Incubate Wash 6. Wash Cells (Stop uptake with ice-cold buffer) Incubate->Wash Lyse 7. Lyse Cells Wash->Lyse Measure 8. Measure Intracellular Radioactivity (Scintillation counting) Lyse->Measure Analyze 9. Calculate Uptake Rate (pmol/mg protein/min) Measure->Analyze

Figure 3. Workflow for Caco-2 cell uptake assay.

Experimental Protocols

Protocol 1: In Vitro Hydrolysis of Acylglycerols by Pancreatic Lipase

Objective: To determine and compare the rate of hydrolysis of monoacylglycerols and diacylglycerols by porcine pancreatic lipase using a pH-stat titration method.

Materials:

  • Porcine pancreatic lipase (e.g., Sigma-Aldrich L3126)

  • Porcine colipase

  • Diacylglycerol (e.g., 1,2-dioleoylglycerol) and/or Monoacylglycerol (e.g., 2-monoolein)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (150 mM) and CaCl₂ (5 mM)

  • Standardized NaOH solution (e.g., 0.05 M)

  • pH-stat apparatus with a thermostated reaction vessel (37°C) and magnetic stirrer

  • Lipid extraction solvents (e.g., chloroform/methanol 2:1, v/v)

  • TLC plates and GC or HPLC system for product analysis

Procedure:

  • Substrate Preparation: Prepare a lipid emulsion by sonicating a known amount of the DAG or MAG substrate in the Tris-HCl buffer containing bile salts until a stable emulsion is formed.

  • Reaction Setup: Transfer the substrate emulsion to the thermostated reaction vessel at 37°C and allow it to equilibrate while stirring. Calibrate and place the pH electrode into the vessel.

  • Enzyme Preparation: Dissolve pancreatic lipase and colipase in cold Tris-HCl buffer immediately before use.

  • Initiation of Reaction: Start the pH-stat recording. Initiate the hydrolysis by adding the enzyme solution to the reaction vessel. The hydrolysis of acylglycerols releases FFAs, causing a decrease in pH.

  • Titration: The pH-stat will automatically titrate the reaction mixture with the standardized NaOH solution to maintain a constant pH (e.g., 7.5). The rate of NaOH addition is directly proportional to the rate of FFA release and thus the rate of hydrolysis.

  • Data Acquisition: Record the volume of NaOH added over time for a set period (e.g., 10-15 minutes). The initial linear slope of the titration curve represents the initial rate of hydrolysis (μmol FFA/min).

  • (Optional) Product Analysis: At various time points, an aliquot of the reaction mixture can be removed and the reaction quenched (e.g., by adding a lipase inhibitor or acid). Lipids are then extracted and the amounts of remaining substrate and formed products (MAG, DAG, FFA) are quantified by TLC, GC, or HPLC to confirm the reaction stoichiometry.

Protocol 2: In Vitro Absorption Rate of Acylglycerols in Caco-2 Cells

Objective: To determine and compare the rate of apical uptake of radiolabeled monoacylglycerols and diacylglycerols in a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture reagents (DMEM, FBS, antibiotics, etc.)

  • Transwell permeable supports (e.g., 12-well, 0.4 μm pore size)

  • Radiolabeled acylglycerol (e.g., [³H]2-monoolein or [¹⁴C]1,2-diolein)

  • Unlabeled acylglycerol, free fatty acids (e.g., oleic acid), and lysophosphatidylcholine

  • Sodium taurocholate

  • Hank's Balanced Salt Solution (HBSS)

  • Cell lysis buffer (e.g., containing 0.1% SDS)

  • Scintillation cocktail and liquid scintillation counter

  • BCA protein assay kit

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Only use monolayers with TEER values indicative of a confluent, tight barrier.

  • Preparation of Uptake Medium: Prepare a mixed micellar solution by dissolving the radiolabeled acylglycerol, along with unlabeled acylglycerol, FFA, and lysophosphatidylcholine in HBSS containing sodium taurocholate. This mimics the luminal environment.

  • Uptake Experiment: a. Wash the Caco-2 monolayers on both apical and basolateral sides with pre-warmed HBSS. b. Remove the HBSS from the apical chamber and add the prepared uptake medium. Add fresh HBSS to the basolateral chamber. c. Incubate the plates at 37°C. At designated time points (e.g., 1, 2, 5, 10, 15 minutes), terminate the uptake.

  • Termination and Washing: To stop the uptake, aspirate the uptake medium and immediately wash the monolayers multiple times with ice-cold HBSS containing a small amount of BSA to remove non-specifically bound lipids.

  • Cell Lysis and Quantification: a. Add cell lysis buffer to the apical chamber and incubate to lyse the cells. b. Collect the cell lysate and measure the radioactivity using a liquid scintillation counter. c. Use a separate aliquot of the lysate to determine the total protein content using a BCA assay.

  • Data Analysis: Calculate the rate of uptake by plotting the amount of radioactivity (converted to pmol of acylglycerol) per mg of protein against time. The initial linear portion of the curve represents the initial uptake rate.

References

Safety Operating Guide

Proper Disposal of 1,3-Diolein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,3-Diolein, a common reagent in various research and development applications, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While not classified as a hazardous substance, adherence to established protocols is necessary to minimize environmental impact and uphold operational safety standards. This guide provides a comprehensive overview of the procedures for the safe handling and disposal of this compound and associated waste materials.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any potential aerosols. Although this compound is considered to have low toxicity, direct contact with skin or eyes should be avoided. In case of accidental contact, rinse the affected area thoroughly with water.

Disposal of Unused or Waste this compound

Unused or waste this compound should be managed as a non-hazardous chemical waste. It is crucial not to dispose of this compound down the drain, as its insolubility in water can lead to plumbing blockages and potential environmental harm.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Waste this compound" or with a similar identifier.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Ensure the container is tightly sealed to prevent spills.

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Hierarchy of Controls: Whenever feasible, apply the hierarchy of waste management controls:

    • Reduce: Minimize the amount of this compound used in experiments.

    • Reuse: If possible and appropriate for the application, consider reusing purified this compound.

    • Recycle: Explore recycling options if available through your institution or local waste management services.

    • Dispose: If the above options are not feasible, dispose of the waste responsibly as outlined in this guide.

Decontamination and Disposal of Empty Containers

Properly decontaminating and disposing of empty this compound containers is essential to prevent chemical residues from entering the environment.

Step-by-Step Decontamination Protocol:

  • Initial Removal: Remove as much of the residual this compound as possible from the container.

  • Rinsing: Rinse the container three times with a suitable solvent. Given that this compound is soluble in chloroform, ether, and hydrocarbon solvents, these can be used for rinsing. However, consider using a less hazardous solvent like acetone or ethanol if appropriate for your laboratory's waste streams.

  • Rinseate Collection: The first rinseate should be collected and disposed of as chemical waste, following the same procedure as for unused this compound. Subsequent rinses may be managed according to your institution's policies, which might allow for disposal down the drain if the solvent is water-miscible and the concentration of this compound is negligible.

  • Container Disposal: Once the container is thoroughly rinsed and dry, deface or remove the original label and dispose of it as regular laboratory glass or plastic waste, in accordance with your facility's recycling or waste management program.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or commercial spill pads.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as non-hazardous chemical waste.

Quantitative Data Summary

ParameterValueSource
CAS Number 2465-32-9Safety Data Sheet
Physical State LiquidSafety Data Sheet
Solubility Insoluble in water; Soluble in chloroform, ether, hydrocarbon solventsSafety Data Sheet
Hazard Classification Not classified as hazardousSafety Data Sheet
EPA Safer Chemical Status Green circle - The chemical has been verified to be of low concernPubChem[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste.

G cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway cluster_container_decon Container Decontamination start Unused this compound or Contaminated Material is_reusable Is the material reusable/recyclable? start->is_reusable collect_waste Collect in a labeled, sealed, compatible container is_reusable->collect_waste No reuse Reuse or Recycle according to protocol is_reusable->reuse Yes contact_ehs Contact EHS for pickup collect_waste->contact_ehs final_disposal Final Disposal by Licensed Contractor contact_ehs->final_disposal Follow EHS instructions dispose_trash Dispose in regular trash (for decontaminated containers) empty_container Empty this compound Container rinse_container Triple rinse with a suitable solvent empty_container->rinse_container collect_rinseate Collect first rinseate as chemical waste rinse_container->collect_rinseate deface_label Deface or remove label collect_rinseate->deface_label deface_label->dispose_trash

Caption: Workflow for the proper disposal of this compound and its containers.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diolein
Reactant of Route 2
Reactant of Route 2
1,3-Diolein

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。